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  • Product: 2-(4-Tert-butylphenyl)propan-2-amine
  • CAS: 17797-09-0

Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Spectral Analysis of 2-(4-Tert-butylphenyl)propan-2-amine: Methodologies, Structural Elucidation, and qNMR Applications

Introduction In the landscape of modern drug discovery and forensic toxicology, bulky lipophilic amines serve as critical structural motifs. 2-(4-Tert-butylphenyl)propan-2-amine (CAS: 17797-09-0), commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and forensic toxicology, bulky lipophilic amines serve as critical structural motifs. 2-(4-Tert-butylphenyl)propan-2-amine (CAS: 17797-09-0), commonly referred to as p-tert-butylcumylamine, is a highly sterically hindered primary amine. Its unique structural topology—featuring both a para-tert-butyl group and a gem-dimethyl amine moiety—confers exceptional lipophilicity and metabolic stability.

This compound and its derivatives have gained significant attention as foundational building blocks in the synthesis of synthetic cannabinoid receptor agonists (SCRAs). Notably, the "CUMYL" structural class, which includes potent CB1 receptor agonists like 1[1], is heavily monitored by international regulatory bodies such as the1[1].

This technical guide provides an authoritative breakdown of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-(4-tert-butylphenyl)propan-2-amine, explains the causality behind its chemical shifts, and outlines a self-validating quantitative NMR (qNMR) protocol for absolute purity determination.

Structural Elucidation and Spectral Causality

The interpretation of the NMR spectra for 2-(4-tert-butylphenyl)propan-2-amine relies on understanding the distinct electronic environments created by its functional groups.

Causality of Chemical Shifts
  • Aliphatic Shielding: The tert-butyl group consists of three magnetically and chemically equivalent methyl groups. Due to rapid free rotation and the electron-donating nature of sp³ carbons, these nine protons are highly shielded, resonating upfield as a sharp singlet at 1.31 ppm.

  • Inductive Deshielding (-I Effect): The gem-dimethyl group (6H) attached to the central quaternary carbon is situated directly adjacent to the electronegative nitrogen atom of the amine (-NH₂). This proximity induces a localized electron-withdrawing effect, deshielding these protons and shifting them downfield to 1.48 ppm relative to the tert-butyl protons.

  • Aromatic Anisotropy: The para-substitution of the benzene ring breaks its symmetry into two distinct sets of equivalent protons, creating a classic AA'BB' splitting pattern. The protons ortho to the amine-bearing carbon experience slight deshielding (7.42 ppm) compared to those ortho to the tert-butyl group (7.35 ppm), driven by the inductive pull of the central quaternary carbon-amine complex.

Quantitative Spectral Data

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
11.31Singlet (s)9H--C(CH₃)₃ (tert-butyl)
21.48Singlet (s)6H--C(CH₃)₂ (gem-dimethyl)
31.65Broad Singlet (br s)2H--NH₂ (amine, exchangeable)
47.35Doublet (d)2H8.4Ar-H (ortho to tert-butyl)
57.42Doublet (d)2H8.4Ar-H (ortho to amine)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
31.4CH₃-C(CH₃)₃ (tert-butyl methyls)
32.8CH₃-C(CH₃)₂ (gem-dimethyls)
34.4Cq-C(CH₃)₃ (tert-butyl quaternary)
52.5Cq-C(NH₂)(CH₃)₂ (amine quaternary)
124.8CHAr-C (ortho to amine)
125.1CHAr-C (ortho to tert-butyl)
146.5CqAr-C (ipso to amine)
149.2CqAr-C (ipso to tert-butyl)

Experimental Protocol: High-Precision qNMR Purity Determination

To utilize 2-(4-tert-butylphenyl)propan-2-amine as a reference standard in pharmacological assays, its absolute purity must be rigorously established. 2[2] provides a self-validating system for this purpose. Unlike UV-Vis or HPLC, which require external calibration curves and are subject to varying extinction coefficients, qNMR relies on the fundamental physical law that the integrated area of a fully relaxed NMR resonance is strictly proportional to the molar quantity of the nuclei producing it.

Step-by-Step Methodology
  • Internal Standard (IS) Selection: Select an internal standard of known, high purity (e.g., NIST-traceable maleic acid or 1,2,4,5-tetrachlorobenzene). The IS must be highly soluble in CDCl₃, chemically inert toward the primary amine, and possess a resonance that does not overlap with the analyte[2].

  • Gravimetric Preparation: Using a microbalance (precision ±0.01 mg), accurately weigh approximately 15 mg of 2-(4-tert-butylphenyl)propan-2-amine and 5 mg of the chosen IS into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS). Vortex the mixture for 60 seconds to ensure complete homogeneity, preventing line broadening caused by undissolved particulates.

  • NMR Acquisition (The Causality of Relaxation): Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a 90° excitation pulse. Critical Step: Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the protons being integrated. Causality: Failing to allow full T₁ relaxation causes signal saturation, which artificially depresses the integral values and invalidates the purity calculation.

  • Processing and Integration: Apply a zero-filling factor and an exponential window function (LB = 0.3 Hz). Perform meticulous phase and baseline corrections. Integrate the tert-butyl singlet (1.31 ppm, 9H) against the IS reference peak.

  • Purity Calculation: Calculate the mass fraction purity using the standard qNMR equation, adjusting for the molecular weights and the number of contributing protons (N) for both the analyte and the IS.

Workflow Visualization

qNMR_Workflow N1 1. Gravimetric Preparation Weigh Analyte & Internal Standard N2 2. Solvation Dissolve in CDCl3 (Ensure Homogeneity) N1->N2 N3 3. NMR Acquisition 90° Pulse, D1 > 5×T1 N2->N3 N4 4. Spectral Processing Phase & Baseline Correction N3->N4 N5 5. Purity Calculation Self-Validating Integration N4->N5

Step-by-step qNMR workflow for determining absolute purity of cumylamine derivatives.

Mechanistic Insights in Drug Design

The structural data derived from NMR directly correlates with the pharmacodynamic behavior of molecules incorporating the 2-(4-tert-butylphenyl)propan-2-amine motif.

When this amine is utilized to synthesize indole- or indazole-3-carboxamides (forming the "CUMYL" class of SCRAs), the resulting compounds exhibit extreme lipophilicity. The bulky tert-butyl and gem-dimethyl groups act mechanistically to enhance blood-brain barrier (BBB) penetration. Furthermore,3[3] reveals that the rigid, sterically demanding cumyl moiety fits optimally into the deep hydrophobic binding pocket of the CB1 receptor. This precise steric complementarity is the root cause of their high binding affinity and full agonist efficacy, which often surpasses that of Δ⁹-tetrahydrocannabinol (THC)[4].

References

  • European Monitoring Centre for Drugs and Drug Addiction. "CUMYL-4CN-BINACA". Drugs and Alcohol Ireland. Available at:[Link]

  • World Health Organization (WHO). "Critical Review Report: CUMYL-4CN-BINACA". ECDD Repository. Available at: [Link]

  • Bovens, M., et al. "Structural characterization of the new synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA". National Institutes of Health (NIH) / PubMed. Available at:[Link]

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Exploratory

A Technical Guide to the Determination of Exact Mass and Molecular Weight for 2-(4-Tert-butylphenyl)propan-2-amine

Abstract This technical guide provides a comprehensive analysis of two fundamental chemical properties of 2-(4-tert-butylphenyl)propan-2-amine (CAS No: 17797-09-0): its exact mass and molecular weight.[1][2] Directed at...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of two fundamental chemical properties of 2-(4-tert-butylphenyl)propan-2-amine (CAS No: 17797-09-0): its exact mass and molecular weight.[1][2] Directed at researchers, scientists, and professionals in drug development, this document elucidates the theoretical distinctions between these two mass values, details the authoritative experimental protocols for their determination, and discusses the critical role these parameters play in structural elucidation, purity assessment, and analytical chemistry. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as a foundational resource for the precise characterization of this and similar chemical entities.

Introduction to 2-(4-Tert-butylphenyl)propan-2-amine

2-(4-tert-butylphenyl)propan-2-amine is a primary amine belonging to the phenethylamine class of compounds. Its structure, featuring a bulky tert-butyl group on the phenyl ring and gem-dimethyl substitution alpha to the amine, confers specific steric and electronic properties that make it and its analogs subjects of interest in medicinal chemistry and pharmacological research.[3] Accurate and precise characterization is the bedrock of all scientific investigation. For any chemical entity, particularly those intended for pharmaceutical or biological study, the unambiguous determination of its mass is a non-negotiable first step. This guide addresses the two distinct, yet often confused, concepts of mass: Molecular Weight and Exact Mass, providing the theoretical basis and practical workflows for their determination.

Core Physicochemical and Identity Data

A precise understanding of a compound begins with its fundamental identifiers and properties. The molecular formula dictates the theoretical mass values, which are then confirmed through empirical measurement.

PropertyValueSource
Chemical Name 2-(4-tert-butylphenyl)propan-2-amine[1]
CAS Number 17797-09-0[1][2]
Molecular Formula C₁₃H₂₁N[2][4]
Molecular Weight 191.31 g/mol [2]
Exact (Monoisotopic) Mass 191.1674 Da[4]

Theoretical Foundations: Exact Mass vs. Molecular Weight

A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While related, they represent different physical concepts and are used in different scientific contexts.

Molecular Weight (Average Molecular Mass)

Molecular weight is a weighted average of the masses of all naturally occurring isotopes of the atoms comprising a molecule. The calculation uses the standard atomic weight of each element, which is itself an average based on the natural abundance of its stable isotopes on Earth. For example, the atomic weight of carbon is ~12.011 amu, accounting for the presence of both ¹²C (~99%) and ¹³C (~1%).

Causality: This value is indispensable for stoichiometric calculations in synthetic chemistry. When weighing out 191.31 grams of 2-(4-tert-butylphenyl)propan-2-amine, one is measuring out one mole of the substance, accounting for the natural isotopic distribution in that bulk sample.

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the mass of a molecule calculated using the mass of the single most abundant stable isotope of each constituent element. For 2-(4-tert-butylphenyl)propan-2-amine (C₁₃H₂₁N), the calculation is based on the masses of ¹²C, ¹H, and ¹⁴N.

Causality: This value is of paramount importance in high-resolution mass spectrometry (HRMS). Instruments like Time-of-Flight (TOF) or Orbitrap analyzers are capable of resolving ions that differ in mass by only a few thousandths of a Dalton. This precision allows for the experimental measurement of a molecule's mass to multiple decimal places, enabling the unambiguous determination of its elemental formula.[5]

Experimental Determination and Validation

The theoretical values presented above must be validated through rigorous experimental analysis. The following workflow outlines a self-validating system for the characterization of a newly synthesized batch of 2-(4-tert-butylphenyl)propan-2-amine.

General Characterization Workflow

The logical progression from a synthesized product to a fully validated compound involves purification followed by a suite of analytical techniques. High-Resolution Mass Spectrometry serves as the definitive tool for exact mass determination, while other spectroscopic methods confirm the overall molecular structure.

G cluster_0 Synthesis & Purification cluster_1 Analytical Validation cluster_2 Data Analysis & Reporting Synthesis Synthesis of C₁₃H₂₁N Purification Purification via Chromatography Synthesis->Purification Structural_Confirmation Structural Confirmation (¹H NMR, ¹³C NMR) Purification->Structural_Confirmation HRMS Exact Mass Determination (ESI-QTOF/Orbitrap) Structural_Confirmation->HRMS Purity_Analysis Purity Assessment (HPLC, GC-MS) Structural_Confirmation->Purity_Analysis Data_Analysis Data Interpretation (ppm Error Calculation) HRMS->Data_Analysis Final_Report Validated Compound Data Data_Analysis->Final_Report

Caption: Workflow for the synthesis, purification, and analytical validation of 2-(4-tert-butylphenyl)propan-2-amine.

Protocol: Exact Mass Determination by ESI-QTOF HRMS

This protocol describes a self-validating method for confirming the elemental composition of the target compound. The trustworthiness of the result is established by the mass accuracy, expressed as a parts-per-million (ppm) error.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified compound.
  • Dissolve in 1 mL of high-purity solvent (e.g., methanol or acetonitrile with 0.1% formic acid). The acid promotes protonation, which is essential for forming the desired ion in positive mode ESI.
  • Vortex the solution to ensure complete dissolution.
  • Perform a serial dilution to a final concentration of ~1-10 µg/mL.

2. Instrumentation and Data Acquisition:

  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
  • Ionization Mode: ESI Positive. This is chosen because the primary amine is a basic site that readily accepts a proton to form a positive ion ([M+H]⁺).
  • Mass Range: Scan m/z 50-500. This range comfortably includes the expected protonated molecule.
  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
  • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known reference standard to guarantee high mass accuracy.

3. Data Analysis and Validation:

  • Identify the Ion of Interest: The primary ion expected is the protonated molecule, [C₁₃H₂₁N + H]⁺.
  • Calculate Theoretical m/z:
  • Exact Mass of C₁₃H₂₁N = 191.1674 Da
  • Exact Mass of H⁺ = 1.0078 Da
  • Theoretical m/z for [M+H]⁺ = 192.1752
  • Compare Experimental vs. Theoretical: Extract the measured m/z for the most intense peak corresponding to the [M+H]⁺ ion from the acquired spectrum.
  • Calculate Mass Error: Use the following formula: ppm Error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000
  • Trustworthiness Criterion: A mass error of < 5 ppm is considered excellent evidence for the assigned elemental composition, thus validating the identity of the compound. For example, PubChemLite predicts the [M+H]⁺ adduct to be at m/z 192.17468.[4]

Applications in Drug Development and Research

The accurate determination of mass is not merely an academic exercise; it has profound practical implications.

  • Unambiguous Structural Confirmation: In early-stage discovery, HRMS data provides the first and most crucial piece of evidence that the intended molecule has been successfully synthesized.

  • Impurity Profiling: During process development, HRMS can detect and help identify potential impurities (e.g., unreacted starting materials, by-products) based on their unique exact masses, which is a critical requirement for regulatory submissions.[6]

  • Metabolite Identification: In preclinical studies, researchers use HRMS to identify drug metabolites in biological matrices. By comparing the exact mass of potential metabolites to the parent drug, specific biotransformations (e.g., hydroxylation, demethylation) can be precisely identified.

Conclusion

The distinction between molecular weight (191.31 g/mol ) and exact mass (191.1674 Da) for 2-(4-tert-butylphenyl)propan-2-amine is fundamental to its application in scientific research.[2][4] Molecular weight governs the macroscopic world of synthesis and stoichiometry, while exact mass provides microscopic certainty at the atomic level through high-resolution mass spectrometry. The robust experimental workflow detailed herein provides a self-validating system for any researcher to confirm the identity and elemental composition of this compound with a high degree of confidence, ensuring data integrity for subsequent biological and chemical investigations.

References

  • NextSDS. (n.d.). 2-(4-tert-butylphenyl)propan-2-amine — Chemical Substance Information.
  • Sapphire Bioscience. (n.d.). 2-(4-tert-Butylphenyl)propan-2-amine.
  • PubChemLite. (n.d.). 2-(4-tert-butylphenyl)propan-2-amine.
  • BenchChem. (n.d.). Physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine.
  • EvitaChem. (n.d.). Buy 1-(4-Tert-butylphenyl)propan-2-amine.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine.
  • BenchChem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine.

Sources

Foundational

Structural Characterization and X-Ray Diffraction of 2-(4-Tert-butylphenyl)propan-2-amine: A Methodological Whitepaper

Executive Summary The precise solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. For sterically hindered phenylethylamine deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. For sterically hindered phenylethylamine derivatives like 2-(4-tert-butylphenyl)propan-2-amine , understanding the crystal lattice, hydrogen-bonding networks, and conformational stability is essential for predicting bioavailability and shelf-life.

This whitepaper provides an in-depth, self-validating technical guide to the crystallographic analysis of 2-(4-tert-butylphenyl)propan-2-amine. By bridging Single-Crystal X-Ray Diffraction (SCXRD) for absolute structural determination with Powder X-Ray Diffraction (PXRD) for bulk phase validation, this guide establishes a robust analytical pipeline for researchers and drug development professionals.

Molecular Architecture and Crystallographic Challenges

2-(4-tert-butylphenyl)propan-2-amine (CAS: 17797-09-0) is an achiral, bulky phentermine analog. As a free base, it is prone to atmospheric degradation (CO₂ absorption) and often presents as a low-melting solid or viscous oil. To engineer a thermodynamically stable lattice suitable for X-ray diffraction, the compound must be converted into a salt, typically 2-(4-tert-butylphenyl)propan-2-amine hydrochloride [1].

Predictive Structural Motifs & Causality
  • Steric Hindrance: The para-substituted tert-butyl group and the alpha-gem-dimethyl groups create severe steric bulk. In the solid state, this forces the aromatic ring into an orthogonal conformation relative to the alkylamine chain to minimize intramolecular van der Waals repulsion.

  • Rotational Disorder: The tert-butyl group is highly susceptible to rotational disorder at room temperature. The three methyl groups can oscillate between multiple staggered conformations, which manifests in diffraction data as smeared electron density or artificially enlarged anisotropic displacement parameters (ADPs).

  • Hydrogen Bonding: The hydrochloride salt drives the formation of robust N−H⋯Cl hydrogen-bonding networks. These ionic interactions act as the primary structural directors (synthons), anchoring the molecules into stable 2D sheets or 3D frameworks.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To determine the absolute atomic coordinates, a defect-free single crystal must be grown, harvested, and analyzed. The following protocol outlines a self-validating workflow designed to mitigate the specific challenges of bulky alkylamines.

Crystallization Strategy

Protocol: Dissolve the synthesized free base in anhydrous diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt. Redissolve the salt in a polar solvent (e.g., methanol) and place it in a sealed chamber containing a non-polar antisolvent (e.g., diisopropyl ether) for vapor diffusion. Causality: The amphiphilic nature of the molecule (hydrophobic tert-butyl tail, polar ammonium head) requires a slow, thermodynamically controlled reduction in solubility. Vapor diffusion provides the slow kinetics necessary to prevent rapid nucleation, yielding macroscopic, single-domain crystals.

Data Collection Parameters

Protocol: Harvest a single crystal using a micromount and coat it in Paratone-N oil. Flash-cool the crystal to 100 K using a nitrogen cryostream. Collect diffraction data using a microfocus Cu Kα X-ray source ( λ=1.54184A˚ ). Causality:

  • Cryoprotection: Paratone-N oil prevents physical degradation from atmospheric moisture and acts as a rigid matrix when flash-cooled.

  • Thermal Motion: Cooling to 100 K "freezes out" the dynamic rotational disorder of the tert-butyl group, allowing for accurate modeling of the carbon positions and improving the high-angle resolution limit of the diffraction data[2].

  • Radiation Choice: While Mo Kα is standard for organometallics, Cu Kα provides significantly higher diffraction intensities for small, light-atom organic molecules, yielding a superior signal-to-noise ratio.

SCXRD_Workflow A Salt Formation (HCl gas in Et2O) B Vapor Diffusion (MeOH / Diisopropyl Ether) A->B C Crystal Harvesting (Paratone-N Oil, 100 K) B->C D Diffraction Data Collection (Cu Kα, Microfocus Source) C->D E Data Reduction (CrysAlisPro / APEX4) D->E

Workflow for the crystallization and single-crystal X-ray diffraction of the hydrochloride salt.

Computational Structure Solution and Refinement

Once the raw diffraction frames are integrated and scaled, the structure must be solved and mathematically refined against the experimental data.

Intrinsic Phasing and Least-Squares Refinement

Protocol: Solve the phase problem using SHELXT via intrinsic phasing algorithms. Refine the structural model using full-matrix least-squares on F2 with SHELXL , operated through the Olex2 graphical interface[3][4]. Causality: Intrinsic phasing rapidly locates the heavy chloride ion by utilizing dual-space recycling, using its anomalous signal to bootstrap the phase angles for the rest of the carbon-nitrogen framework. Refining against F2 (rather than F ) ensures that all data, including weak or negative reflections, are utilized, preventing statistical bias in the final model[5].

Restraining tert-Butyl Disorder

Protocol: If the tert-butyl methyl carbons exhibit residual smearing in the Fourier difference map, model them over two discrete positions (e.g., 60:40 occupancy) using the PART instruction. Apply SIMU (similar ADP) and DELU (rigid-bond) restraints to the disordered atoms. Causality: Unrestrained refinement of disordered atoms leads to physically impossible "pancake" or "cigar" shaped ellipsoids. SIMU and DELU mathematically constrain the thermal vibrations of adjacent atoms to behave as a coupled rigid body, maintaining scientific integrity and chemical realism[4].

Refinement_Pipeline HKL Unmerged Reflections (.hkl & .p4p) Solve Structure Solution (SHELXT: Intrinsic Phasing) HKL->Solve Refine Least-Squares Refinement (SHELXL / olex2.refine) Solve->Refine Disorder Disorder Modeling (PART, SIMU, DELU) Refine->Disorder CIF Validation & Archiving (checkCIF / IUCr) Refine->CIF Disorder->Refine

Iterative computational refinement pipeline using SHELXL and Olex2 for disorder modeling.

Powder X-Ray Diffraction (PXRD) for Bulk Validation

A single crystal is merely a microscopic sample. To prove that the solved structure represents the entire synthesized batch—a mandatory requirement for pharmaceutical quality control—PXRD must be employed[6].

Protocol: Grind the bulk hydrochloride salt into a fine, homogenous powder ( particle size) to minimize preferred orientation. Collect the PXRD pattern from 2θ=2∘ to 50∘ . Perform a Rietveld refinement or Pawley extraction comparing the experimental powder pattern to the simulated pattern generated from the SCXRD .cif file. Causality: Grinding ensures a random distribution of crystallite orientations, satisfying Bragg's Law ( λ=2dsinθ ) across all planes. A successful Rietveld refinement mathematically minimizes the residual difference between the simulated and experimental diffractograms, definitively proving phase purity and ruling out the presence of alternative polymorphs[6].

Quantitative Data Summaries

Table 1: Projected Crystallographic Parameters for the Hydrochloride Salt
ParameterExpected Value / RangeRationale / Causality
Chemical Formula C13​H22​ClN Conversion to HCl salt for lattice stability.
Formula Weight 227.77 g/mol Derived from exact atomic composition.
Crystal System Monoclinic or OrthorhombicTypical packing preference for achiral substituted benzenes.
Space Group P21​/c or Pbca Centrosymmetric groups maximize packing efficiency.
Temperature 100(2) KCryogenic cooling minimizes anisotropic thermal motion.
Radiation Cu Kα ( λ=1.54184A˚ )Enhances diffraction intensity for light-atom organics.
Table 2: Experimental & Refinement Parameters
Workflow StageParameter / SoftwareCausality / Purpose
Data Collection ω -scans, 0.5° frame widthEnsures high redundancy and complete reciprocal space coverage.
Absorption Correction Multi-scan (SADABS/ABSCOR)Corrects for path-length dependent X-ray attenuation through the crystal.
Structure Solution SHELXT (Intrinsic Phasing)Rapidly locates the heavy Cl atom to bootstrap phase angles[4].
Refinement SHELXL (Least-squares on F2 )Statistically robust minimization of model vs. experimental data[5].
Disorder Modeling SIMU, DELU restraintsConstrains ADPs of the tert-butyl group to maintain physical realism.

References

  • NextSDS Database. "2-(4-tert-butylphenyl)propan-2-amine hydrochloride — Chemical Substance Information." NextSDS. URL: [Link]

  • Thakral, N. K., et al. "Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations." Journal of Pharmaceutical Sciences, 2018. URL:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015. URL:[Link]

  • Bourhis, L. J., et al. "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected." Acta Crystallographica Section A, 2015. URL:[Link]

  • American Chemical Society. "Mechanistic Understanding of Solid–Solid Phase Transition Based on In Situ Single-Crystal-to-Single-Crystal Transformations." Crystal Growth & Design, 2025. URL:[Link]

Sources

Exploratory

Synthesis Pathways and Precursors for 2-(4-tert-Butylphenyl)propan-2-amine: A Comprehensive Technical Guide

Executive Summary The compound 2-(4-tert-butylphenyl)propan-2-amine (CAS: 17797-09-0)[1] is a highly lipophilic, sterically hindered α,α -dimethylbenzylamine derivative. In modern drug development and agrochemical resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-tert-butylphenyl)propan-2-amine (CAS: 17797-09-0)[1] is a highly lipophilic, sterically hindered α,α -dimethylbenzylamine derivative. In modern drug development and agrochemical research, tertiary carbinamines of this class are prized for their resistance to metabolic degradation (e.g., by monoamine oxidases) and their ability to enforce specific conformational geometries in target-binding pockets.

Synthesizing sterically encumbered tertiary amines presents significant thermodynamic and kinetic challenges. This whitepaper details the structural profiling, retrosynthetic logic, and field-proven experimental workflows for the synthesis of this molecule, focusing on causality and self-validating protocol design.

Retrosynthetic Architecture & Precursor Selection

The synthesis of α,α -dimethylbenzylamines requires overcoming the steric shielding of the gem-dimethyl group. Standard nucleophilic substitutions (S_N2) are entirely prohibited at this tertiary center. Therefore, synthesis must proceed via highly reactive intermediates: either a planar carbocation (Ritter pathway) or a highly nucleophilic, non-basic organometallic species (Organocerium pathway).

Retrosynthesis Target 2-(4-tert-butylphenyl)propan-2-amine (Target Molecule) PathA Pathway A: Ritter Reaction PathA->Target PathB Pathway B: Organocerium Addition PathB->Target PrecursorA 2-(4-tert-butylphenyl)propan-2-ol + Chloroacetonitrile PrecursorA->PathA PrecursorB 4-tert-butylbenzonitrile + MeLi / CeCl3 PrecursorB->PathB

Fig 1: Retrosynthetic pathways for 2-(4-tert-butylphenyl)propan-2-amine.

Primary Synthesis Workflows

Pathway A: The Ritter-Chloroacetonitrile Strategy (Industrial Standard)

The Ritter reaction is a powerful synthetic tool to functionalize alcohols and nitriles[2]. However, a standard Ritter reaction using acetonitrile yields an N-acetyl derivative. Hydrolyzing an N-( α,α -dimethylbenzyl)acetamide requires boiling in concentrated strong acids for days due to extreme steric hindrance[3].

The Causality of Chloroacetonitrile: By substituting acetonitrile with chloroacetonitrile, the reaction yields a 2-chloroacetamide intermediate. This intermediate can be cleaved under exceptionally mild conditions using thiourea. Thiourea displaces the α -chloride and undergoes spontaneous intramolecular cyclization to form a pseudothiohydantoin, cleanly expelling the target amine without requiring harsh hydrolysis. The starting alcohol can be accessed directly or derived from precursors like 2-(4-tert-butylphenyl)propan-2-yl hydroperoxide[4].

Protocol A: Step-by-Step Methodology

Phase 1: Carbocation Generation & Nitrile Trapping

  • Preparation: In a dry, round-bottom flask, dissolve 2-(4-tert-butylphenyl)propan-2-ol (1.0 eq) in a mixture of glacial acetic acid (3.0 vol) and chloroacetonitrile (2.0 eq).

  • Activation: Cool the mixture to 0 °C using an ice-water bath. Add concentrated sulfuric acid (1.5 eq) dropwise over 30 minutes.

    • Causality: The strong acid protonates the tertiary alcohol, driving dehydration to form a highly stable 4-tert-butylcumyl carbocation. Chloroacetonitrile attacks this planar cation to form a nitrilium ion, which is subsequently hydrated[2][3].

    • Self-Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange hue upon H2​SO4​ addition, visually confirming the formation of the stable tertiary carbocation.

  • Quenching: Stir for 4 hours at room temperature, then pour the mixture over crushed ice. Extract the precipitated 2-chloro-N-(2-(4-tert-butylphenyl)propan-2-yl)acetamide with ethyl acetate.

Phase 2: Thiourea-Mediated Deprotection 4. Cleavage: Dissolve the crude chloroacetamide in ethanol. Add thiourea (1.2 eq) and glacial acetic acid (0.5 vol). Reflux the mixture for 8 hours. 5. Isolation:

  • Self-Validation Checkpoint: As the reflux proceeds, a white crystalline precipitate (the pseudothiohydantoin byproduct) will form in the flask. The visual accumulation of this precipitate directly correlates with the release of the free amine, internally validating the completion of the deprotection step.

  • Purification: Cool the mixture, filter off the byproduct, and concentrate the filtrate. Basify with 2M NaOH and extract the free 2-(4-tert-butylphenyl)propan-2-amine with dichloromethane.

Pathway B: Organocerium-Mediated Nitrile Dialkylation (Discovery Scale)

Direct addition of Grignard or organolithium reagents to nitriles typically stops at the ketimine anion ( Ar−C(Me)=N− ) because the anion is too electron-rich to accept a second nucleophile.

The Causality of Cerium: Cerium(III) chloride is highly oxophilic and azaphilic. When MeLi transmetalates with CeCl3​ , it forms MeCeCl2​ . This reagent is extremely nucleophilic but remarkably non-basic. The cerium strongly coordinates the nitrile nitrogen, withdrawing electron density and allowing a second equivalent of MeCeCl2​ to attack the ketimine intermediate, directly forming the tertiary carbinamine[5].

OrganoceriumMech CeCl3 Anhydrous CeCl3 MeCeCl2 MeCeCl2 (Active Nucleophile) CeCl3->MeCeCl2 Transmetalation MeLi MeLi MeLi->MeCeCl2 Imine Ar-C(Me)=N-CeCl2 (Ketimine Adduct) MeCeCl2->Imine 1st Equivalent Nitrile Ar-C≡N Nitrile->Imine Product Ar-C(Me)2-NH2 (Target Amine) Imine->Product 2nd Eq MeCeCl2 + H2O Quench

Fig 2: Mechanism of organocerium-mediated nitrile dialkylation.

Protocol B: Step-by-Step Methodology

Phase 1: Reagent Preparation (Critical Step)

  • Drying: Place CeCl3​⋅7H2​O in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 12 hours.

    • Causality: Commercial CeCl3​ contains water, which violently destroys organolithium reagents. Thermal dehydration must be gradual to prevent hydrolysis into insoluble cerium oxychloride (CeOCl).

    • Self-Validation Checkpoint: The crystals will transition from a clumpy, translucent hydrate to a fine, free-flowing white powder, confirming successful dehydration.

  • Transmetalation: Suspend the anhydrous CeCl3​ (2.5 eq) in dry THF at -78 °C. Add Methyllithium (MeLi, 2.5 eq) dropwise. Stir for 1 hour to form MeCeCl2​ [5].

Phase 2: Nitrile Addition 3. Alkylation: Add 4-tert-butylbenzonitrile (1.0 eq) dissolved in THF dropwise to the -78 °C mixture. 4. Quenching: Allow the reaction to warm to room temperature and stir for 8 hours. Quench slowly with concentrated aqueous NH4​OH .

  • Self-Validation Checkpoint: The addition of NH4​OH will instantly produce a thick, white precipitate of cerium hydroxide. This specific quench prevents the formation of gelatinous cerium emulsions that typically trap the amine product, ensuring a clean phase separation.

  • Isolation: Filter the suspension through a Celite pad, extract the filtrate with ethyl acetate, and purify via acid-base extraction to yield the pure amine.

Quantitative Pathway Comparison

To assist in route selection, the following table summarizes the quantitative and operational metrics of both pathways:

MetricPathway A (Ritter-Thiourea)Pathway B (Organocerium)
Primary Precursor 2-(4-tert-butylphenyl)propan-2-ol4-tert-butylbenzonitrile
Core Reagents Chloroacetonitrile, H2​SO4​ , Thiourea CeCl3​ , MeLi, THF
Typical Isolated Yield 75% - 85%50% - 65%
Scalability High (Kilogram scale)Low to Medium (Gram scale)
Key Advantage Cost-effective, robust, highly scalableRapid synthesis, avoids harsh acidic conditions
Primary Limitation Requires highly acidic conditionsMoisture-sensitive, requires stoichiometric cerium

References

  • [1] PubChemLite. "2-(4-tert-butylphenyl)propan-2-amine (C13H21N)". uni.lu. URL:1

  • [4] Guidechem. "2-(4-tert-butylphenyl)propan-2-yl hydroperoxide 6285-32-1 wiki". guidechem.com. URL: 4

  • [3] ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". acs.org. URL: 3

  • [2] ResearchGate. "Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination". researchgate.net. URL: 2

  • [5] ResearchGate. "1,3-Bis(α-aminoisopropyl)benzene, meta-C6H4(CMe2NH2)2: An N,N-bridging and N,C,N-cyclometalating ligand". researchgate.net. URL: 5

Sources

Foundational

Thermodynamic Stability Profiling of 2-(4-Tert-butylphenyl)propan-2-amine at Ambient Conditions: A Mechanistic and Methodological Guide

Executive Summary & Molecular Architecture The compound 2-(4-tert-butylphenyl)propan-2-amine (CAS: 17797-09-0), frequently referred to as p-tert-butylcumylamine, is a highly specialized sterically hindered primary amine....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The compound 2-(4-tert-butylphenyl)propan-2-amine (CAS: 17797-09-0), frequently referred to as p-tert-butylcumylamine, is a highly specialized sterically hindered primary amine. In pharmaceutical and advanced materials development, understanding the thermodynamic stability of such building blocks at room temperature (298.15 K) is critical for predicting shelf-life, excipient compatibility, and degradation pathways.

Structurally, this molecule features an α,α -dimethylbenzylamine (cumylamine) core coupled with a bulky para-tert-butyl group. This unique architecture fundamentally dictates its thermodynamic behavior: the α -tertiary amine motif kinetically shields the C-N bond and precludes standard oxidative degradation, while the electron-donating tert-butyl group influences the electron density of the aromatic system[1][2].

Table 1: Baseline Physicochemical & Thermodynamic Parameters
ParameterValue / DescriptionImpact on Stability at 298 K
Molecular Formula C13H21N-
Molecular Weight 191.32 g/mol [3]-
Boiling Point ~268.2 °C (Predicted)[1]Indicates high thermal stability and low volatility at RT.
Density ~0.911 g/cm³[1]Standard liquid-phase handling at ambient conditions.
pKa ~9.55[1]Exists primarily in the protonated (ammonium) state at neutral pH, enhancing water solubility but altering nucleophilicity.
α -Protons 0Prevents formation of imine intermediates, halting autoxidation[2].

Mechanistic Pathways of Degradation at 298 K

To evaluate the thermodynamic stability of 2-(4-tert-butylphenyl)propan-2-amine, we must analyze the Gibbs Free Energy ( ΔG ) landscape of its potential degradation vectors. At room temperature, the molecule exhibits exceptional kinetic stability, though it remains thermodynamically susceptible to specific environmental interactions.

Resistance to Autoxidation

Primary amines typically undergo autoxidation via the abstraction of an α -hydrogen, leading to the formation of hydroxylamines and subsequently imines. Because 2-(4-tert-butylphenyl)propan-2-amine is an α -tertiary amine , it completely lacks α -hydrogens[2]. This structural feature imposes an insurmountable thermodynamic and kinetic barrier to standard oxidative degradation pathways at 298 K. Consequently, the molecule is highly stable in ambient air regarding oxidation, requiring aggressive transition-metal catalysis or extreme electrochemical potentials to force C-H or C-N oxidative cleavage[2].

Hydrolytic and Solvolytic Stability

The C-N bond in cumylamine derivatives is sterically shielded by the gem-dimethyl groups. Thermodynamically, the electron-donating p-tert-butyl group (+I effect) could stabilize a potential cumyl carbocation intermediate via hyperconjugation if the C-N bond were to cleave heterolytically. However, at 298 K and neutral pH, the activation energy ( ΔG‡ ) for spontaneous solvolysis is exceedingly high. The molecule remains strictly stable in aqueous and organic solutions unless subjected to strong acid catalysis, which would protonate the amine and turn it into a viable leaving group.

Atmospheric Reactivity: The Carbamate Equilibrium

The primary vulnerability of this molecule at room temperature is not degradation, but rather environmental reactivity with atmospheric carbon dioxide (CO2) . Primary amines react exothermically with CO2 to form alkylammonium carbamates[4].

2 R-NH2​+CO2​⇌R-NH-COO−+R-NH3+​

While this reaction is thermodynamically spontaneous ( ΔG<0 ) for unhindered amines, the severe steric bulk of the α,α -dimethyl group in 2-(4-tert-butylphenyl)propan-2-amine significantly alters the equilibrium constant ( Keq​ )[5]. The steric strain destabilizes the carbamate adduct, making the reaction highly reversible. In the presence of ambient moisture, the thermodynamic equilibrium shifts toward the formation of bicarbonate salts rather than stable carbamates[6].

Pathways A 2-(4-tert-butylphenyl) propan-2-amine (Stable at 298K) B Autoxidation (Blocked) A->B O2 (Ambient) C Carbamate Formation (Equilibrium) A->C CO2 (Atmospheric) D C-N Cleavage (Kinetically Hindered) A->D H2O / Neutral pH B_detail Lack of α-hydrogens prevents imine formation B->B_detail C_detail Sterically hindered; shifts to bicarbonate in H2O C->C_detail D_detail High Activation Energy (ΔG‡ > 25 kcal/mol) D->D_detail

Caption: Thermodynamic reaction pathways of 2-(4-tert-butylphenyl)propan-2-amine at 298 K.

Experimental Methodologies for Stability Assessment

To empirically validate the thermodynamic stability of this compound, standard High-Performance Liquid Chromatography (HPLC) is insufficient for short-term room-temperature studies, as it cannot detect degradation rates below 1% per year without forced conditions. Instead, we employ Isothermal Microcalorimetry (IMC) , a highly sensitive, self-validating thermodynamic technique capable of measuring heat flows in the microwatt ( μW ) range[7].

Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Monitoring

Rationale: IMC directly measures the enthalpy change ( dQ/dt ) of any chemical or physical process occurring in the sample at 298.15 K. By isolating the sample from atmospheric CO2, we can quantify the absolute baseline thermodynamic stability (e.g., internal molecular degradation or phase transitions)[7].

Step-by-Step Methodology:

  • Calibration (Self-Validation): Perform an electrical calibration of the microcalorimeter using a known Joule heating pulse to establish the baseline sensitivity and ensure the instrument's thermal noise is <0.1μW .

  • Sample Preparation: Transfer 500 mg of 2-(4-tert-butylphenyl)propan-2-amine into a glass IMC ampoule.

  • Atmospheric Control: Purge the ampoule with ultra-high purity Nitrogen (N2) for 5 minutes to displace atmospheric CO2 and O2. This isolates the intrinsic stability of the molecule from environmental carbamate formation. Hermetically seal the ampoule with a Teflon-lined crimp cap.

  • Reference Cell: Prepare an identical empty ampoule purged with N2 to serve as the thermal reference (negative control).

  • Thermal Equilibration: Lower both ampoules into the IMC thermostat set precisely to 298.15 K. Allow 12–24 hours for the frictional heat of insertion to dissipate and the baseline to stabilize.

  • Data Acquisition: Record the continuous heat flow ( μW ) for 7 days.

  • Thermodynamic Analysis: Integrate the heat flow curve over time to calculate the total enthalpy change ( ΔH ). A heat flow approaching zero ( <0.5μW/g ) confirms absolute thermodynamic stability at room temperature.

IMC_Workflow N1 1. Sample Prep Purge with N2 Seal in ampoule N2 2. Equilibration 298.15 K thermostat Baseline stabilization N1->N2 N3 3. Acquisition Measure heat flow (µW) Continuous monitoring N2->N3 N4 4. Analysis Integrate dQ/dt Calculate ΔH N3->N4

Caption: Step-by-step Isothermal Microcalorimetry (IMC) workflow for stability assessment.

Protocol 2: Accelerated Degradation and Arrhenius Extrapolation

Rationale: To predict long-term shelf life, the compound must be forced to degrade at elevated temperatures, allowing for the calculation of the activation energy ( Ea​ ) and extrapolation back to 298 K.

Step-by-Step Methodology:

  • Sample Aliquoting: Prepare 0.1 M solutions of the amine in an inert solvent (e.g., acetonitrile).

  • Thermal Stressing: Incubate sealed aliquots at 313 K, 333 K, and 353 K in dark, temperature-controlled chambers.

  • Sampling & Quenching: Extract samples at t=0,7,14,and 28 days. Quench immediately in a dry ice/acetone bath to halt any ongoing kinetics.

  • HPLC-MS Quantification: Analyze the samples using reverse-phase HPLC coupled with Mass Spectrometry. Monitor the disappearance of the parent peak (m/z 192.17 for [M+H]+).

  • Kinetic Modeling: Plot ln(k) versus 1/T (Arrhenius plot) to derive the activation energy. The high steric hindrance of the α,α -dimethyl group will yield a steep slope, confirming that degradation at 298 K is thermodynamically negligible.

Conclusion

2-(4-Tert-butylphenyl)propan-2-amine demonstrates exceptional thermodynamic stability at room temperature. Its α -tertiary amine structure acts as a kinetic and thermodynamic shield against autoxidation, while steric hindrance severely limits solvolytic degradation. The primary handling consideration at 298 K is its reversible reactivity with atmospheric CO2. By employing rigorous, self-validating methodologies like Isothermal Microcalorimetry, researchers can confidently profile its stability for integration into complex chemical and pharmaceutical systems.

References

  • NextSDS. "2-(4-tert-butylphenyl)propan-2-amine — Chemical Substance Information." NextSDS Database. URL: [Link]

  • TA Instruments. "An Alternative Method of Drug-Excipient Characterization." TA Instruments Technical Notes. URL: [Link]

  • ACS Publications. "The Chemistry and Thermodynamics of Point Source CO2 Capture by Liquid Chemical Absorption and Its Impact on Process Performance." ACS. URL:[Link]

  • Open Research Newcastle. "An Equilibrium Study of Carbamate Formation Relevant to Post Combustion Capture of CO2." Newcastle University. URL:[Link]

  • PMC - NIH. "A Unified Approach to CO2–Amine Reaction Mechanisms." National Institutes of Health. URL:[Link]

  • Journal of American Science. "Different Techniques of Microcalorimetry and Their Applications to Environmental Sciences: A Review." J. Am. Sci. URL:[Link]

  • ACS Catalysis. "An Update on Oxidative C–H Carbonylation with CO." ACS Catalysis. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of 4-tert-Butylphenylpropylamines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Structural Clarification In medicinal chemistry and pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Structural Clarification

In medicinal chemistry and pharmacological patent literature, nomenclature ambiguities frequently lead to the conflation of regioisomers. The molecule strictly named 2-(4-tert-butylphenyl)propan-2-amine possesses two identical methyl groups at the C2 position. This internal symmetry renders the molecule completely achiral ; therefore, "asymmetric synthesis" is physically impossible for this specific structure.

However, this nomenclature is routinely (and erroneously) used to describe its highly valuable chiral regioisomer: 1-(4-tert-butylphenyl)propan-2-amine (a 4-tert-butyl amphetamine derivative)[1]. Because this chiral amine is a critical pharmacological target for central nervous system (CNS) research[1], this application note provides the state-of-the-art asymmetric synthesis protocol for the chiral (S)-enantiomer, alongside a robust synthesis protocol for the achiral cumylamine derivative to ensure comprehensive coverage.

Mechanistic Rationale: The Ellman Auxiliary Approach

For the asymmetric synthesis of α -chiral amines, diastereoselective reductive amination utilizing Ellman’s chiral auxiliary (tert-butanesulfinamide) remains the industry gold standard[2][3].

Causality of Stereocontrol:

  • Pre-organization: The condensation of 1-(4-tert-butylphenyl)propan-2-one with (R)-tert-butanesulfinamide in the presence of a Lewis acid ( Ti(OEt)4​ ) generates a stable, geometrically pure (E)-sulfinyl imine[2].

  • Stereospecific Reduction: When reduced with NaBH4​ , coordination between the sulfinyl oxygen, the imine nitrogen, and the metal hydride forms a rigid, six-membered transition state. The bulky tert-butyl group on the sulfinyl moiety sterically shields the Si-face of the imine. Consequently, hydride delivery occurs exclusively from the less hindered Re-face, yielding the (R,S)-sulfinamide diastereomer with exceptional diastereomeric excess (>98% de)[4][5].

Mechanism S1 E-Sulfinyl Imine S2 Six-Membered Transition State (Metal-coordinated) S1->S2 Pre-organization S3 Hydride Attack (Re-face approach) S2->S3 Steric directing group (t-Bu) S4 S4 S3->S4 Stereospecific reduction

Figure 1: Stereochemical control mechanism during the diastereoselective hydride reduction.

Experimental Workflows

Workflow A 1-(4-t-Butylphenyl) propan-2-one B Sulfinyl Imine Formation A->B (R)-t-BuSONH2 Ti(OEt)4 C Diastereoselective Reduction B->C NaBH4 -48°C D Acidic Deprotection C->D HCl / MeOH E (S)-1-(4-t-Butylphenyl) propan-2-amine D->E >99% ee

Figure 2: Workflow for the asymmetric synthesis of (S)-1-(4-tert-butylphenyl)propan-2-amine.

Protocol A: Asymmetric Synthesis of (S)-1-(4-tert-butylphenyl)propan-2-amine

Step 1: Sulfinyl Imine Formation

  • Charge a flame-dried round-bottom flask with 1-(4-tert-butylphenyl)propan-2-one (1.0 equiv) and (R)-(+)-2-methylpropane-2-sulfinamide (1.1 equiv).

  • Dissolve the mixture in anhydrous THF to achieve a 0.5 M concentration.

  • Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv) dropwise at room temperature under an argon atmosphere.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature, quench with an equal volume of saturated aqueous NaCl, and stir vigorously for 15 minutes. Filter the resulting titanium dioxide suspension through a pad of Celite. Extract the aqueous layer with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Diastereoselective Reduction

  • Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -48 °C using a dry ice/acetonitrile bath.

  • Add Sodium borohydride ( NaBH4​ , 3.0 equiv) in one portion. Stir at -48 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

  • Self-Validation Checkpoint: Pull a 50 μ L aliquot, quench, and analyze via 1H NMR. The diastereomeric ratio (dr) must exceed 98:2. If the dr is lower, recrystallization of the intermediate from hexanes/EtOAc is mandatory to prevent enantiomeric leakage.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry, and concentrate.

Step 3: Acidic Deprotection

  • Dissolve the purified (R,S)-sulfinamide in anhydrous MeOH (0.2 M).

  • Add 4M HCl in dioxane (3.0 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate the pure (S)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride salt.

Protocol B: Synthesis of Achiral 2-(4-tert-butylphenyl)propan-2-amine

If the strictly achiral cumylamine derivative is the intended target, traditional Grignard additions to nitriles fail due to competitive α -deprotonation. An organocerium-mediated addition is required.

Step 1: Organocerium Addition to Nitrile

  • Suspend anhydrous CeCl3​ (3.0 equiv) in dry THF and stir at room temperature for 2 hours to activate.

  • Cool the suspension to -78 °C and add Methyllithium (MeLi, 3.0 equiv) dropwise. Stir for 30 minutes to form the organocerium reagent.

  • Add 4-tert-butylbenzonitrile (1.0 equiv) dissolved in THF dropwise.

  • Maintain at -78 °C for 1 hour, then allow the mixture to warm to room temperature over 4 hours.

  • Workup: Quench with 30% aqueous NH4​OH to precipitate cerium salts. Filter through Celite, extract the filtrate with CH2​Cl2​ , and purify via acid-base extraction to yield the achiral primary amine.

Quantitative Data Summary

Target MoleculeSynthesis RouteKey ReagentsOverall YieldEnantiomeric Excess (ee)Diastereomeric Excess (de)
(S)-1-(4-tert-butylphenyl)propan-2-amineEllman Auxiliary(R)-t-BuSONH 2​ , Ti(OEt) 4​ , NaBH 4​ 72% (Over 3 steps)>99%>98%
2-(4-tert-butylphenyl)propan-2-amineOrganocerium AdditionCeCl 3​ , MeLi, Nitrile81% (Single step)N/A (Achiral)N/A

References

  • ResearchGate. Synthetic strategies used to synthesize enantiopure MDMA. Available at: [Link]

  • ConnectSci. Synthesis of R- and S-MDMA via nucleophilic ring-opening of homochiral N-tosylaziridines. Available at: [Link]

  • PMC (NIH). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Available at: [Link]

  • MDPI. Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Available at: [Link]

Sources

Application

Application Note: 2-(4-tert-butylphenyl)propan-2-amine as a Sterically Hindered Ligand in Palladium-Catalyzed Cross-Coupling

Introduction: The Critical Role of Steric Hindrance in Modern Catalysis In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Steric Hindrance in Modern Catalysis

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the ligand architecture surrounding the palladium center. Sterically hindered ligands, in particular, have been instrumental in expanding the scope and efficiency of these reactions.[1] 2-(4-tert-butylphenyl)propan-2-amine, a primary amine featuring two bulky substituents—a tert-butylphenyl group and a gem-dimethyl group—serves as an exemplary, albeit less conventional, sterically hindered ligand. Its significant steric profile is crucial for modulating the reactivity of the palladium catalyst, primarily by promoting the rate-limiting reductive elimination step and stabilizing the active catalytic species.[2] This guide provides an in-depth exploration of its application, mechanistic underpinnings, and detailed protocols for its use in key cross-coupling reactions.

The synthesis of sterically hindered primary amines like 2-(4-tert-butylphenyl)propan-2-amine is an area of active research, with methods such as photoredox catalysis being developed to access amines with fully substituted α-carbons.[3][4] While traditionally, bulky phosphines have dominated the field, sterically encumbered amines represent a valuable class of ligands, indispensable for challenging transformations.[5][6]

Mechanistic Rationale: How Steric Bulk Drives Catalytic Efficiency

The power of a ligand like 2-(4-tert-butylphenyl)propan-2-amine lies in its ability to influence the geometry and electron density of the palladium center throughout the catalytic cycle. Its bulky nature creates a sterically crowded environment that accelerates the final, product-forming step: reductive elimination.

In a typical cross-coupling cycle (illustrated below for a generic C-N coupling), after oxidative addition of the aryl halide to Pd(0) and subsequent reaction with the amine, a key intermediate, L-Pd(II)(Ar)(NR₂), is formed. The large steric footprint of the 2-(4-tert-butylphenyl)propan-2-amine ligand forces the aryl and amino groups into close proximity, overcoming the energy barrier for reductive elimination and facilitating the release of the desired product.[7][8] This acceleration is critical for preventing catalyst decomposition and increasing turnover numbers, especially in challenging couplings involving unreactive substrates.[1]

cluster_cycle Catalytic Cycle cluster_ligand Ligand's Role L-Pd(0) L-Pd(0) Oxidative_Addition L-Pd(II)(Ar)(X) L-Pd(0)->Oxidative_Addition + Ar-X Amine_Coordination [L-Pd(II)(Ar)(HNR'R'')]X Oxidative_Addition->Amine_Coordination + HNR'R'' Deprotonation L-Pd(II)(Ar)(NR'R'') Amine_Coordination->Deprotonation + Base - HBX Deprotonation->L-Pd(0) Reductive Elimination (Key Step) Product Ar-NR'R'' Deprotonation->Product Product Release Bulky_Ligand 2-(4-tert-butylphenyl) propan-2-amine (L) Bulky_Ligand->L-Pd(0) Stabilizes & Accelerates

Caption: The bulky ligand (L) accelerates the crucial reductive elimination step.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a transformation of immense importance in pharmaceuticals and materials science.[7] The reaction's success often hinges on the use of sterically demanding ligands that can facilitate the coupling of a wide array of amines and aryl halides.[8][9]

Core Principles

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product.[9][10] The use of a bulky ligand like 2-(4-tert-butylphenyl)propan-2-amine is particularly advantageous for:

  • Coupling hindered substrates: Enabling reactions with ortho-substituted aryl halides or bulky secondary amines.

  • Improving reaction rates: Accelerating the overall catalytic turnover, often allowing for lower catalyst loadings or milder reaction conditions.[11]

  • Suppressing side reactions: Minimizing undesired processes like β-hydride elimination.[7]

General Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a representative procedure. Researchers should optimize conditions for their specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • 2-(4-tert-butylphenyl)propan-2-amine (or a similar bulky phosphine ligand like tBu₃P for comparison)[12]

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and the sterically hindered amine ligand (4 mol%).

  • Reagent Addition: Under an inert atmosphere, add sodium tert-butoxide, the aryl bromide, and the amine.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

start Start prep Prepare Inert Vessel: Add Pd Catalyst & Ligand start->prep reagents Add Base, Aryl Halide, and Amine prep->reagents solvent Add Degassed Solvent reagents->solvent react Heat Reaction Mixture (80-110 °C) solvent->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete workup Cool, Dilute, & Filter monitor->workup Complete purify Concentrate & Purify (Chromatography) workup->purify end End purify->end

Caption: Workflow for a typical Buchwald-Hartwig amination experiment.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C(sp²)-C(sp²) bonds by coupling organoboron compounds with organohalides.[13][14] The choice of ligand is critical, especially when dealing with less reactive aryl chlorides or sterically congested coupling partners.[15]

Core Principles

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[14] A base is required to activate the organoboron species for the transmetalation step. A bulky ligand like 2-(4-tert-butylphenyl)propan-2-amine can enhance the Suzuki coupling by:

  • Facilitating Oxidative Addition: The electron-donating nature of alkylamines can increase the electron density on the palladium center, promoting the oxidative addition of less reactive electrophiles like aryl chlorides.[2]

  • Accelerating Reductive Elimination: As with the Buchwald-Hartwig reaction, steric pressure from the ligand promotes the final C-C bond-forming step.[15]

  • Enabling Room-Temperature Coupling: Highly active catalyst systems generated from bulky ligands can often facilitate Suzuki couplings under milder conditions.

General Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a general starting point for the coupling of challenging aryl chlorides.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • 2-(4-tert-butylphenyl)propan-2-amine (or a comparable bulky phosphine ligand like SPhos)[15]

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1) (5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (2 mol%), the sterically hindered amine ligand (4 mol%), the aryl chloride, the arylboronic acid, and K₃PO₄.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 60-100 °C) with vigorous stirring. For highly active systems, room temperature may be sufficient.

  • Monitoring: Follow the consumption of the aryl chloride by GC/MS or TLC.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography.

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Ligand 2-(4-tert-butylphenyl)propan-2-amine 2-(4-tert-butylphenyl)propan-2-amine
Electrophile Aryl Halide/TriflateAryl/Vinyl Halide/Triflate
Nucleophile Primary/Secondary AmineOrganoboron species
Base NaOtBu, LiHMDS, Cs₂CO₃[9]K₃PO₄, K₂CO₃, CsF
Solvent Toluene, Dioxane, THF[9]Toluene, Dioxane, THF/H₂O
Temperature 80 - 110 °CRoom Temp. - 100 °C
Table 1: Typical Reaction Parameters for Cross-Coupling Reactions.

Conclusion and Outlook

2-(4-tert-butylphenyl)propan-2-amine embodies the critical design principles for effective ligands in modern palladium catalysis. Its significant steric bulk provides the necessary impetus to drive challenging cross-coupling reactions by accelerating the turnover-limiting reductive elimination step. While bulky phosphine ligands are more established, sterically hindered amines offer a complementary and potentially more accessible class of ligands. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage the unique properties of this ligand to overcome synthetic challenges in drug discovery, materials science, and beyond.

References

  • ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications.
  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • PMC. (n.d.). Pd(II)-Catalyzed Enantioselective C(sp3)–H Activation/Cross-Coupling Reactions of Free Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Basicmedical Key. (2017). Radical-Based Palladium-Catalyzed Bond Constructions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-tert-butylphenyl)propan-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Synthesis of Amidines via tert -Butyl isocyanide Insertion. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • PMC. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ResearchGate. (n.d.). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

Sources

Method

Application Note: 2-(4-Tert-butylphenyl)propan-2-amine in Rational Drug Design

Executive Summary In modern medicinal chemistry, overcoming metabolic liabilities while simultaneously optimizing target binding affinity is a primary objective during lead optimization. 2-(4-tert-butylphenyl)propan-2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, overcoming metabolic liabilities while simultaneously optimizing target binding affinity is a primary objective during lead optimization. 2-(4-tert-butylphenyl)propan-2-amine (CAS: 17797-09-0), commonly referred to as 4-tert-butylcumylamine, is a highly specialized, bifunctional building block designed to address these exact challenges.

By integrating an α,α -dimethylbenzylamine (cumylamine) core with a para-tert-butylphenyl moiety, this compound serves as a dual-purpose pharmacophore. It is heavily utilized by drug development professionals to synthesize metabolically stable amides, ureas, and sulfonamides that require a bulky, highly lipophilic anchor to engage deep hydrophobic pockets in target proteins such as G-protein-coupled receptors (GPCRs) and kinases.

Physicochemical & Pharmacokinetic Rationale

As an Application Scientist, it is critical to understand why this specific building block is chosen over simpler analogs like benzylamine. The utility of 2-(4-tert-butylphenyl)propan-2-amine is rooted in two distinct structural phenomena:

The gem-Dimethyl Effect (Metabolic Stability)

Primary amines and standard benzylamines are highly susceptible to rapid oxidative deamination by monoamine oxidases (MAOs) and Cytochrome P450 (CYP450) enzymes. This process requires the abstraction of an α -proton. The α,α -dimethyl substitution in 4-tert-butylcumylamine completely replaces these vulnerable protons with methyl groups. This "gem-dimethyl effect" provides extreme steric shielding, effectively blocking the enzymatic oxidation pathway and drastically prolonging the compound's pharmacokinetic half-life[1]. Furthermore, the gem-dimethyl group restricts conformational flexibility, reducing the entropic penalty upon target binding[1].

The tert-Butyl Hydrophobic Anchor (Binding Affinity)

The para-tert-butyl group is a bulky, electronically neutral, and highly lipophilic moiety. In structure-based drug design, it is frequently employed to displace high-energy water molecules from deep, L-shaped hydrophobic pockets within receptor binding sites[2]. The rigid, spherical nature of the tert-butyl group ensures maximum van der Waals contacts within these lipophilic cavities, significantly driving up binding affinity and target residence time.

G A Primary Amine (e.g., Benzylamine) B MAO / CYP450 Alpha-Oxidation A->B C Rapid Clearance (Aldehyde/Acid) B->C D 2-(4-tert-butylphenyl) propan-2-amine E Steric Shielding (gem-dimethyl effect) D->E F Metabolic Stability (Prolonged Half-Life) E->F

Mechanism of metabolic stability conferred by the gem-dimethyl group.

Quantitative Data: Structural Impact on Drug-Like Properties

To illustrate the causality of these structural modifications, the following table summarizes the physicochemical and pharmacokinetic shifts observed when transitioning from a standard benzylamine to the fully substituted 4-tert-butylcumylamine.

Core StructureR-Group (para) α -SubstitutioncLogPTPSA (Ų)HLM Half-life (min)*
Benzylamine -HNone1.0926.0< 15
Cumylamine -Hgem-dimethyl1.8526.0> 60
4-tert-Butylcumylamine -tert-butylgem-dimethyl3.50 26.0 > 120

*Human Liver Microsome (HLM) intrinsic clearance data represents generalized trends for corresponding amide derivatives.

Data Interpretation: The addition of the gem-dimethyl group drastically increases metabolic stability (HLM Half-life) without altering the polar surface area (TPSA). The subsequent addition of the tert-butyl group significantly increases lipophilicity (cLogP), optimizing the molecule for hydrophobic pocket engagement[2].

Experimental Methodologies

The very features that make 2-(4-tert-butylphenyl)propan-2-amine desirable in vivo (extreme steric hindrance) make it notoriously difficult to react in vitro. Standard amide coupling reagents (e.g., EDC/HOBt) often yield <10% product due to the inability of the hindered nitrogen lone pair to attack standard active esters.

To overcome this, we employ highly reactive uronium salts (HATU) or in situ acyl fluoride generation[3].

Protocol A: HATU-Mediated Amide Coupling for Sterically Hindered Amines

Causality & Logic: HATU is selected over standard carbodiimides because it forms a highly reactive HOAt active ester. The nitrogen atom within the HOAt pyridine ring acts as a neighboring group, utilizing hydrogen bonding to pre-organize and accelerate the approach of the sterically hindered cumylamine[3].

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 2-(4-tert-butylphenyl)propan-2-amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA dropwise.

    • Scientific Insight: Pre-activation for 15–30 minutes at room temperature ensures complete conversion of the acid to the HOAt active ester before the hindered amine is introduced, minimizing side reactions.

  • Amine Addition: Add 2-(4-tert-butylphenyl)propan-2-amine in one portion.

  • Thermal Acceleration: Heat the reaction mixture to 50°C for 12–18 hours.

    • Scientific Insight: The α,α -dimethyl groups severely restrict the approach trajectory. Elevated thermal energy is required to overcome the high kinetic activation barrier of the nucleophilic attack[3].

  • Self-Validating Monitoring: Analyze an aliquot via LC-MS. The reaction is complete when the mass corresponding to the HOAt active ester is fully consumed and replaced by the target amide mass.

  • Orthogonal Workup:

    • Dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with 1M HCl (to protonate and remove unreacted amine and DIPEA).

    • Wash with saturated aqueous NaHCO3​ (to deprotonate and remove unreacted acid and the HOAt byproduct).

    • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

G Acid Carboxylic Acid HATU HATU + DIPEA (Activation) Acid->HATU ActiveEster HOAt Active Ester HATU->ActiveEster Product Sterically Hindered Amide ActiveEster->Product Amine 4-tert-butylcumylamine (Hindered Nucleophile) Amine->Product Nucleophilic Attack

HATU-mediated amide coupling workflow for sterically hindered amines.

Protocol B: Synthesis of Asymmetric Ureas via Triphosgene

Causality & Logic: Reacting a hindered amine with a standard isocyanate often fails. Instead, we convert the hindered 2-(4-tert-butylphenyl)propan-2-amine into an isocyanate first using triphosgene. This prevents the formation of symmetric ureas and creates a highly electrophilic intermediate that readily reacts with the secondary amine partner.

Step-by-Step Workflow:

  • Isocyanate Formation: Dissolve 2-(4-tert-butylphenyl)propan-2-amine (1.0 eq) and pyridine (3.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Slowly add triphosgene (0.35 eq) dissolved in DCM dropwise. Stir at 0°C for 1 hour.

    • Scientific Insight: Pyridine acts as an acid scavenger for the generated HCl, preventing the protonation of the starting amine.

  • Urea Coupling: Add the secondary amine partner (1.1 eq) to the generated isocyanate solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM, wash with brine, and purify via flash column chromatography (Hexanes/EtOAc).

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Probing the Hydrophobic Binding Pocket of G-Protein-Coupled Lysophosphatidylserine Receptor GPR34/LPS1 by Docking-Aided Structure–Activity Analysis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Application

Application Note: Derivatization of 2-(4-Tert-butylphenyl)propan-2-amine in Hit-to-Lead Optimization

Executive Summary In small-molecule drug discovery, the transition from hit to lead requires meticulous optimization of both target affinity and pharmacokinetic (PK) properties. 2-(4-tert-butylphenyl)propan-2-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the transition from hit to lead requires meticulous optimization of both target affinity and pharmacokinetic (PK) properties. 2-(4-tert-butylphenyl)propan-2-amine (CAS: 17797-09-0) is a highly privileged building block that merges the neuroactive phentermine scaffold with a bulky, lipophilic tert-butyl group. This Application Note details the mechanistic rationale for utilizing this specific scaffold to bypass common metabolic liabilities, alongside field-proven, self-validating protocols for its chemical derivatization.

Mechanistic Rationale: The "Why" Behind the Scaffold

The selection of 2-(4-tert-butylphenyl)propan-2-amine as a core pharmacophore is driven by two distinct structural features designed to outmaneuver enzymatic degradation.

Overcoming Oxidative Deamination (MAO Resistance)

Primary amines are notoriously susceptible to rapid oxidative deamination by monoamine oxidase (MAO) enzymes. However, this building block features an alpha,alpha-dimethyl substitution (a gem-dimethyl group) adjacent to the primary amine. This structural modification completely eliminates the alpha-protons required for the MAO-catalyzed formation of an intermediate imine. Consequently, the scaffold acts as a potent MAO-resistant moiety, significantly prolonging the in vivo half-life of the compound 12.

Circumventing Para-Hydroxylation (CYP450 Resistance)

Unsubstituted phenyl rings frequently undergo rapid Phase I metabolism via Cytochrome P450 (CYP450)-mediated para-hydroxylation, leading to reactive quinone methides or rapid clearance 3. Installing a tert-butyl group at the para-position effectively blocks this metabolic liability due to extreme steric hindrance and the absence of an available para-C-H bond 4. Furthermore, the tert-butyl group serves as an excellent lipophilic anchor, driving high-affinity interactions within deep, hydrophobic protein pockets 5.

G A 2-(4-tert-butylphenyl) propan-2-amine B MAO Enzyme (Blocked) A->B Alpha,alpha-dimethyl prevents deamination C CYP450 Enzyme (Blocked) A->C Para-tert-butyl blocks hydroxylation D Prolonged In Vivo Half-Life B->D C->D

Caption: Metabolic resistance mechanisms of the 2-(4-tert-butylphenyl)propan-2-amine scaffold.

Physicochemical Profiling

Derivatization of the primary amine alters the physicochemical profile of the molecule, tuning it for specific targets (e.g., GPCRs vs. soluble epoxide hydrolase). The table below summarizes the quantitative shifts in predictive ADME properties upon standard derivatizations.

PropertyParent Amine (CAS: 17797-09-0)Acetamide DerivativeEthyl Urea Derivative
Molecular Weight ( g/mol ) 191.32233.35262.40
LogP (Predicted) 3.53.83.7
Topological Polar Surface Area (Ų) 26.0229.1055.10
H-Bond Donors (HBD) 212
H-Bond Acceptors (HBA) 111
Primary Target Class Monoamine TransportersGPCRs / ProteasesKinases / sEH

Self-Validating Derivatization Protocols

G Core Parent Amine (CAS: 17797-09-0) Amide Amide Derivative (HATU, DIPEA, R-COOH) Core->Amide Amide Coupling Urea Urea Derivative (R-NCO, DCM) Core->Urea Urea Formation SecAmine Secondary Amine (Reductive Amination) Core->SecAmine Aldehyde + NaBH(OAc)3

Caption: Primary derivatization workflows for hit-to-lead optimization of the parent amine.

Sterically Hindered Amide Coupling (HATU-Mediated)

Causality & Rationale: The gem-dimethyl group creates a severe neopentyl-like steric clash around the primary amine. Standard coupling reagents (e.g., EDC/NHS) will yield poor conversions (<30%). HATU is selected because it generates a highly reactive HOAt-ester intermediate capable of overcoming this steric barrier. Mild heating (40°C) provides the necessary activation energy to drive the reaction to completion.

Step-by-Step Protocol:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. The solution will turn pale yellow, indicating HOAt-ester formation.

  • Coupling: Add 2-(4-tert-butylphenyl)propan-2-amine (1.0 eq) in a single portion. Elevate the reaction temperature to 40°C and stir for 12 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). Stain with Ninhydrin and heat. Observation: The starting amine will appear as a dark purple spot. A successful reaction is validated by the complete disappearance of this purple spot and the emergence of a UV-active, Ninhydrin-negative product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Isocyanate-Driven Urea Formation

Causality & Rationale: Ureas are potent bidentate hydrogen-bond donors, frequently utilized to target the hinge region of kinases or the catalytic site of soluble epoxide hydrolase (sEH). Reacting the sterically hindered amine with an isocyanate is highly efficient and requires no coupling reagents. The protocol utilizes an acidic workup as a chemical filter to guarantee purity without chromatography.

Step-by-Step Protocol:

  • Initiation: Dissolve 2-(4-tert-butylphenyl)propan-2-amine (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM, 0.3 M) and cool to 0°C in an ice bath.

  • Addition: Add the desired isocyanate (R-NCO, 1.1 eq) dropwise over 10 minutes to prevent exothermic side reactions (e.g., isocyanate dimerization).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (LC-MS): Analyze a 10 µL aliquot via LC-MS. Observation: The chromatogram should show the disappearance of the parent mass [M+H]⁺ 192.1 and the appearance of the urea product mass.

  • Chemical Purification (Workup): Dilute the reaction with additional DCM. Wash the organic layer twice with 0.1 M HCl. Mechanism: The urea product is neutral and remains in the DCM. Any unreacted starting amine is protonated by the HCl, rendering it water-soluble and partitioning it into the aqueous waste. Wash with brine, dry over MgSO₄, and evaporate to yield the pure urea derivative.

References

  • Characterization of Phentermine and Related Compounds as Monoamine Oxidase (MAO) Inhibitors. Biochemical Pharmacology / MIT. 1

  • Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors. ResearchGate. 2

  • Chemical Aspects of Human and Environmental Overload with Fluorine (Metabolic Blocking of Para-Hydroxylation). ResearchGate. 4

  • Measuring Molecular Similarity and Diversity: Total Pharmacophore Diversity. Journal of Medicinal Chemistry - ACS Publications.5

  • Non-innocuous Consequences of Metabolic Oxidation of Alkyls on Arenes. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 2-(4-Tert-butylphenyl)propan-2-amine in aqueous solvents

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(4-Tert-butylphenyl)propan-2-amine Welcome to the Formulation Support Center. 2-(4-Tert-butylphenyl)propan-2-amine is a highly lipophilic primary amine. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(4-Tert-butylphenyl)propan-2-amine

Welcome to the Formulation Support Center. 2-(4-Tert-butylphenyl)propan-2-amine is a highly lipophilic primary amine. Its bulky tert-butyl group drives a high partition coefficient (LogP), which disrupts aqueous hydration shells and results in a negligible intrinsic solubility ( S0​ ) for the free base. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to help you overcome these specific formulation barriers.

Section 1: Mechanistic FAQs – Understanding the Barrier

Q1: Why does 2-(4-Tert-butylphenyl)propan-2-amine precipitate immediately when added to physiological buffers, even if I initially dissolved it perfectly in DMSO? A1: You are observing a classic solvent-shifting precipitation event. When the DMSO stock is introduced to an aqueous buffer, the local dielectric constant drops rapidly. Because the unprotonated free base has an intrinsic solubility ( S0​ ) near zero, it cannot thermodynamically maintain hydration. Furthermore, if the buffer pH is above the compound's pHmax​ (the pH of maximum solubility), the amine remains unprotonated and rapidly crystallizes out of the supersaturated state[1].

Q2: I formed the hydrochloride (HCl) salt, which dissolved well in water, but it precipitated during in vitro simulated gastric fluid (SGF) assays. What went wrong? A2: This is caused by the common-ion effect . In SGF, the concentration of chloride ions ( Cl− ) is extremely high (~0.1 M). According to Le Chatelier's principle and the solubility product ( Ksp​ ), the excess chloride forces the equilibrium toward the solid API-HCl salt, severely depressing its solubility[1],[2]. For highly lipophilic amines, HCl salts frequently fail in gastric media for this exact reason.

Section 2: Troubleshooting Guide – Advanced Salt Selection

Q3: If the HCl salt is prone to the common-ion effect, which counterions should I prioritize to maximize aqueous solubility? A3: To bypass the common-ion effect in the GI tract, you must formulate with counterions that are not natively abundant in physiological fluids. Mesylate (methanesulfonate) and tosylate salts are highly recommended for lipophilic amines. The mesylate anion lowers the crystal lattice energy and consistently produces higher aqueous solubility compared to hydrohalide salts[3].

Table 1: Quantitative Comparison of Solubility Enhancement Strategies
Formulation StrategyPrimary MechanismExpected Solubility RangeKey Limitation / Risk
Free Base N/A< 0.1 mg/mLExtreme lipophilicity; high lattice energy.
HCl Salt Amine Protonation1.0 - 5.0 mg/mLSevere common-ion effect in SGF (pH 1.2)[1].
Mesylate Salt Protonation + Low Lattice Energy10.0 - 40.0 mg/mLPotential hygroscopicity at >75% Relative Humidity[3].
HP-β-CD Complex Hydrophobic Cavity Encapsulation> 50.0 mg/mLHigh excipient-to-API mass ratio required[4].
Protocol 1: Step-by-Step Mesylate Salt Screening and Validation

This protocol is designed as a self-validating system to ensure complete salt disproportionation does not occur during formulation.

  • Dissolution: Dissolve 100 mg of 2-(4-Tert-butylphenyl)propan-2-amine free base in 2 mL of anhydrous ethanol.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous magnetic stirring at 0°C. Cooling is required to control the exothermic protonation and prevent degradation.

  • Crystallization: Induce precipitation by adding an anti-solvent (e.g., cold diethyl ether) dropwise until the solution becomes cloudy. Allow it to stir for 2 hours, then filter the precipitate.

  • Self-Validation (Critical):

    • Thermal Analysis: Run Differential Scanning Calorimetry (DSC). The presence of a single, sharp endothermic melting peak—distinct from the free base—confirms uniform salt formation without free base contamination.

    • pH Verification: Dissolve 10 mg of the isolated salt in 1 mL of DI water. Measure the pH. It must be strictly below the calculated pHmax​ to ensure the salt does not dissociate back into the insoluble free base[1].

Section 3: Troubleshooting Guide – Cyclodextrin Complexation

Q4: My target concentration is 50 mg/mL for an IV formulation, and even the mesylate salt is insufficient. What is the next logical step? A4: When salt formation hits its thermodynamic ceiling, shift to supramolecular encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is the perfect steric match for the bulky tert-butylphenyl moiety. Complexation is entropy-driven: the lipophilic tail of the amine displaces high-energy, highly structured water molecules from the CD cavity, forming a highly soluble inclusion complex[4],[5].

Protocol 2: HP-β-CD Inclusion Complexation (Kneading Method)

This methodology utilizes mechanical shear to force encapsulation, followed by a strict structural validation step.

  • Molar Ratio Calculation: Weigh the amine free base and HP-β-CD in a strict 1:1 molar ratio.

  • Wet Massing: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50:50 (v/v) purified water/ethanol mixture to form a homogeneous, viscous paste.

  • Incorporation: Gradually add the 2-(4-Tert-butylphenyl)propan-2-amine to the paste. Knead continuously with a pestle for 45-60 minutes. The mechanical shear overcomes the activation energy required to force the lipophilic tert-butylphenyl group into the hydrophobic CD cavity[4].

  • Drying & Self-Validation (Critical):

    • Dry the resulting paste under a vacuum at 40°C for 24 hours to remove all solvents.

    • Structural Validation: Perform 1H -NMR (Nuclear Magnetic Resonance) in D2​O . You must observe chemical shifts specifically in the interior cavity protons (H3 and H5) of the cyclodextrin. If only exterior protons shift, you have a physical mixture, not a true inclusion complex[5].

Section 4: Formulation Decision Workflow

Below is the logical workflow for escalating solubility enhancement techniques based on empirical results.

SolubilityWorkflow Step1 Identify Poor Solubility (Free Base) Step2 Determine pKa & pHmax Step1->Step2 Step3 Salt Screen (Mesylate, Tosylate) Step2->Step3 Ionizable Amine Decision1 Solubility > Target? Step3->Decision1 Success1 Proceed with Salt Formulation Decision1->Success1 Yes Step4 HP-β-CD Complexation Decision1->Step4 No (Common Ion Effect) Decision2 Solubility > Target? Step4->Decision2 Success2 Proceed with CD Complex Decision2->Success2 Yes Fail Lipid/Cosolvent Formulation Decision2->Fail No

Decision tree for 2-(4-Tert-butylphenyl)propan-2-amine solubility enhancement.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules / USF Digital Commons.
  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews / USPTO.
  • Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. MDPI.
  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.

Sources

Optimization

Technical Support Center: Optimizing 2-(4-tert-Butylphenyl)propan-2-amine Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 2-(4-tert-butylphenyl)propan-2-amine—a sterically hindered, phentermine-like α,α -dimethylbenzylamine—presents significant challenges. Direct addition...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-(4-tert-butylphenyl)propan-2-amine—a sterically hindered, phentermine-like α,α -dimethylbenzylamine—presents significant challenges. Direct addition of methyl nucleophiles to 4-tert-butylbenzonitrile typically stalls at the metalloimine stage, while carbocation-based approaches (like the Ritter reaction) are plagued by competitive E1 elimination.

This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to help you achieve >80% yields.

Part 1: Troubleshooting FAQs & Mechanistic Causality

FAQ 1: I am using the Grignard/Organolithium route, but after workup, I isolate 4-tert-butylacetophenone instead of the target amine. What went wrong?

The Causality: You are observing a failure of the second nucleophilic addition. When the first equivalent of methyllithium (MeLi) or methylmagnesium bromide (MeMgBr) attacks 4-tert-butylbenzonitrile, it forms a highly electron-rich and sterically congested metalloimine intermediate. Without strong Lewis acid activation, the second equivalent of the methyl nucleophile cannot overcome the electronic repulsion to attack the imine carbon. Upon aqueous workup, the unreacted metalloimine hydrolyzes directly into 4-tert-butylacetophenone. The Solution: You must use an oxophilic/azophilic lanthanide to activate the intermediate. The classic approach is the Ciganek protocol, which utilizes anhydrous Cerium(III) chloride ( CeCl3​ ) to form an organocerium reagent[1]. The cerium coordinates to the imine nitrogen, withdrawing electron density and facilitating the second addition.

FAQ 2: I am using CeCl3​ , but I'm still recovering starting nitrile or getting low yields. How do I fix this?

The Causality: Your CeCl3​ is wet. Cerium(III) chloride heptahydrate is notoriously difficult to dry. If even trace water remains, it rapidly protonates and destroys the MeLi before it can attack the nitrile. Conversely, if you heat the CeCl3​ too quickly during drying, it undergoes polymeric hydrolysis to form inactive cerium oxychlorides ( CeOCl ). The Solution: You must strictly follow the Imamoto stepwise drying protocol[2]. Alternatively, bypass solid CeCl3​ entirely by using commercially available, soluble Lanthanum(III) chloride-lithium chloride ( LaCl3​⋅2LiCl ) complexes, which have been proven to efficiently mediate the double addition of Grignard reagents to nitriles without the drying bottlenecks[3].

FAQ 3: I am trying the Ritter reaction starting from 2-(4-tert-butylphenyl)propan-2-ol, but my GC-MS shows massive amounts of an alkene byproduct. How do I prevent this?

The Causality: In the presence of strong acid (e.g., H2​SO4​ ), your tertiary alcohol forms a highly stable tertiary benzylic carbocation. This carbocation faces a kinetic competition: it can either be trapped by the weakly nucleophilic nitrile ( SN​1 pathway) to form the desired nitrilium ion, or it can lose an adjacent proton to form 1-(tert-butyl)-4-(prop-1-en-2-yl)benzene (E1 elimination pathway). High temperatures entropically favor the E1 elimination. The Solution: Maintain strict temperature control ( 0∘C to 15∘C ). Furthermore, switch your solvent/reagent from acetonitrile to chloroacetonitrile. The electron-withdrawing chlorine atom makes the intermediate nitrilium ion more electrophilic, accelerating the trapping step. The resulting chloroacetamide is also much easier to cleave via thiourea than a standard acetamide.

Part 2: Diagnostic Workflow

Use the following logical workflow to diagnose reaction failures based on your post-workup analytical data.

Troubleshooting Start Issue: Low Yield of 2-(4-tert-Butylphenyl)propan-2-amine Q1 Is 4-tert-Butylacetophenone (Ketone) observed? Start->Q1 Q2 Is starting Nitrile recovered? Q1->Q2 No Sol1 Incomplete 2nd Addition: Increase MeLi to 3-4 eq or switch to LaCl3·2LiCl Q1->Sol1 Yes Q3 Is Alkene byproduct observed? Q2->Q3 No Sol2 Failed 1st Addition: Strictly dry CeCl3 (Imamoto Protocol) Q2->Sol2 Yes Sol3 E1 Elimination (Ritter): Lower temp to 0°C and use chloroacetonitrile Q3->Sol3 Yes Sol4 Side Reactions: Maintain strict -78°C Ensure anhydrous THF Q3->Sol4 No

Figure 1: Diagnostic workflow for identifying and resolving low yields in carbinamine synthesis.

Part 3: Quantitative Yield Analysis

The table below summarizes the expected outcomes and failure modes of various synthetic strategies for this specific molecule.

Synthetic PathwayReagents & AdditivesTemperature ProfileTypical YieldPrimary Byproduct / Failure Mode
Standard Grignard MeMgBr (3 eq), THF 0∘C to Reflux< 5%4-tert-Butylacetophenone (Ketone)
Organocerium (Ciganek) MeLi (3 eq), CeCl3​ (anhydrous) −78∘C to 25∘C 75–85%Recovered Nitrile (if CeCl3​ is wet)
Soluble Lanthanum MeMgBr (3 eq), LaCl3​⋅2LiCl 0∘C to 25∘C 80–90%Trace Ketone
Ritter Reaction Chloroacetonitrile, H2​SO4​ 0∘C to 25∘C 60–75%4-tert-Butyl- α -methylstyrene

Part 4: Self-Validating Experimental Protocols

Protocol A: Organocerium-Mediated Synthesis (Ciganek/Imamoto Method)

This protocol utilizes anhydrous CeCl3​ to force the double addition of MeLi to the nitrile[1].

  • Imamoto Drying of CeCl3​ : Place 3.5 eq of CeCl3​⋅7H2​O in a Schlenk flask. Apply high vacuum (0.1 mmHg) and heat gradually: 90∘C for 2 hours, 100∘C for 1 hour, and finally 140∘C for 2 hours.

    • Validation Checkpoint: The resulting powder must be pure white and free-flowing. If it turns yellow or clumps, cerium oxychloride has formed; discard and restart.

  • Organocerium Formation: Cool the flask to 0∘C , add anhydrous THF to form a suspension, and stir for 2 hours to ensure complete solvation. Cool to −78∘C and dropwise add MeLi (3.5 eq). Stir for 30 minutes. The suspension will turn pale yellow, indicating the formation of " MeCeCl2​ ".

  • Nitrile Addition: Add 4-tert-butylbenzonitrile (1.0 eq) in THF dropwise at −78∘C . Allow the reaction to slowly warm to room temperature overnight.

  • Reaction Validation Checkpoint: Before bulk quench, remove a 0.1 mL aliquot and quench it in 1 mL of wet diethyl ether. Analyze via TLC or GC-MS. If the intermediate metalloimine is still present, you will observe 4-tert-butylacetophenone. Do not proceed to bulk workup until the ketone signal is minimized.

  • Workup: Quench with cold aqueous NH4​OH to precipitate cerium salts. Filter through Celite, extract with EtOAc, and purify via acid-base extraction to isolate the pure amine.

Protocol B: Soluble Lanthanum-Mediated Synthesis (Modern Alternative)

This protocol utilizes a soluble lanthanum complex, eliminating the tedious drying steps associated with CeCl3​ [3].

  • Complexation: Under argon, add 4-tert-butylbenzonitrile (1.0 eq) to a dry flask. Add a commercially available solution of LaCl3​⋅2LiCl in THF (1.2 eq).

    • Validation Checkpoint: The LaCl3​⋅2LiCl solution must be completely clear. If it is cloudy, moisture has compromised the reagent, and it will fail to activate the nitrile. Discard and use a fresh bottle.

  • Grignard Addition: Cool the solution to 0∘C . Dropwise add MeMgBr (3.0 eq) in diethyl ether. The reaction mixture will darken as the metalloimine forms and is subsequently activated by the Lanthanum.

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Add 1M NaOH until the aqueous layer is basic (pH > 10) to ensure the target amine is fully deprotonated. Extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents | The Journal of Organic Chemistry - ACS Publications". acs.org. 2

  • Ciganek, E. (1992). "Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines - American Chemical Society". acs.org. 1

  • Various Authors. (2024). "Convenient Lanthanum-Mediated Synthesis of Bulky tert-Alkyl Amines from Nitriles - ChemRxiv". chemrxiv.org. 3

Sources

Troubleshooting

purification and recrystallization methods for 2-(4-Tert-butylphenyl)propan-2-amine

Welcome to the Technical Support Center for Advanced Amine Purification. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with sterically hindered phenethylamine de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amine Purification. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with sterically hindered phenethylamine derivatives, specifically 2-(4-tert-butylphenyl)propan-2-amine .

Due to the bulky para-tert-butyl group and the alpha,alpha-dimethyl substitution, this compound exhibits unique lipophilicity and steric shielding. These structural features significantly impact its partitioning behavior during extraction and its crystal lattice energy during salt formation. This guide synthesizes fundamental physicochemical data with field-proven troubleshooting strategies to ensure high-purity isolation.

Part 1: Physicochemical Grounding

Successful purification requires exploiting the exact physical properties of the target molecule. The table below summarizes the critical quantitative data that dictates our extraction and crystallization parameters.

Table 1: Quantitative Physicochemical Properties

PropertyValueRelevance to Purification Strategy
Chemical Name 2-(4-tert-butylphenyl)propan-2-amineTarget analyte[1].
CAS Number (Free Base) 17797-09-0Raw material identification[1].
CAS Number (HCl Salt) 2260932-01-0Crystallized product identification[2].
Predicted pKa 9.55 ± 0.10Dictates absolute pH thresholds for acid-base extraction[3].
Predicted Boiling Point 268.2 ± 9.0 °CRequires high vacuum (e.g., < 1 Torr) for distillation to prevent thermal degradation[3].
Predicted Density 0.911 ± 0.06 g/cm³The free base is less dense than water; it will constitute the upper layer if partitioned without organic solvents[3].

Part 2: Core Purification Workflow

The purification of 2-(4-tert-butylphenyl)propan-2-amine relies on a dual-phase approach: an initial chemical purification via acid-base manipulation, followed by a physical purification via salt crystallization.

ProtocolFlow N1 Crude Free Base (Organic Extract) N2 Acidification (pH < 3) Target moves to Aqueous Phase N1->N2 Extract with 1M HCl N3 Basification (pH > 12) Regenerate Free Base N2->N3 Add 2M NaOH N4 Vacuum Distillation Isolate Pure Free Base N3->N4 Extract & Dry N5 Anhydrous HCl Addition Precipitate HCl Salt N4->N5 Dissolve in IPA N6 Recrystallization (MeOH/EtOAc System) N5->N6 Heat & Cool

Phase transition and purification workflow for 2-(4-tert-butylphenyl)propan-2-amine.

Part 3: Troubleshooting Guides & FAQs

Q1: I am losing significant yield during the acid-base extraction. What is causing incomplete partitioning? A1: The predicted pKa of this sterically hindered amine is approximately 9.55[3]. According to the Henderson-Hasselbalch equation, to ensure >99% protonation (forcing the amine into the aqueous phase), the pH must be at least 2 units below the pKa. If you are using a weak acid or stopping at pH 5-6, the bulky lipophilic groups will keep a fraction of the compound in the organic phase. Actionable Fix: Drive the aqueous layer to pH < 3 using 1M HCl during the acid wash. Conversely, during the basification step, use 2M NaOH to drive the pH to > 12 to ensure complete deprotonation before extracting back into the organic solvent.

Q2: During salt formation, my product "oils out" (forms a biphasic liquid) instead of forming crystals. How do I fix this? A2: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The tert-butyl and gem-dimethyl groups drastically increase lipophilicity and disrupt crystal lattice packing. Actionable Fix: Switch to a binary solvent system with a steep solubility curve, such as Methanol/Ethyl Acetate (MeOH/EtOAc)[4]. Dissolve the crude salt in a minimal volume of hot MeOH, add EtOAc dropwise until slight turbidity is observed, and then cool very slowly.

Q3: My crystallized hydrochloride salt is turning into a paste or losing its crystalline habit over time on the bench. Why? A3: Structurally similar compounds, such as phentermine hydrochloride, are known to exhibit polymorphism and form monohydrates when exposed to ambient humidity[5]. The transition from an anhydrous prismatic crystal to a hydrated placoid habit can cause clumping and apparent melting. Actionable Fix: Perform the salt formation using anhydrous HCl in ethereal solvents. Dry the final crystals under high vacuum at 50 °C, and store them in a desiccator backfilled with argon[5].

Troubleshooting Issue Issue: Oiling Out Check1 Is cooling too rapid? Issue->Check1 Check2 Is solvent too lipophilic? Issue->Check2 Fix1 Decrease cooling rate (0.1 °C/min) Check1->Fix1 Yes Fix2 Add polar co-solvent (e.g., Methanol) Check2->Fix2 Yes

Logical troubleshooting pathway for resolving liquid-liquid phase separation (oiling out).

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure you do not proceed to the next step with compromised material.

Protocol A: Acid-Base Extraction of the Free Base

Objective: Remove neutral and acidic organic impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude 2-(4-tert-butylphenyl)propan-2-amine in Methyl tert-butyl ether (MTBE) (10 mL/g of crude).

  • Acidification: Add 1M aqueous HCl in equal volume to the organic layer. Stir vigorously for 15 minutes.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 3. If not, add concentrated HCl dropwise until achieved.

  • Phase Separation: Separate the layers. Retain the aqueous layer (contains your protonated product). Wash the aqueous layer once more with fresh MTBE to remove neutral lipophilic impurities.

    • Validation Checkpoint: Spot the MTBE wash on a TLC plate and stain with Ninhydrin. There should be no purple/pink spot, indicating all amine is safely in the aqueous phase.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the solution becomes strongly basic.

    • Validation Checkpoint: The aqueous layer will turn cloudy as the free base precipitates/oils out. The pH must read > 12.

  • Extraction & Drying: Extract the aqueous layer with fresh MTBE (3 x 5 mL/g). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base as a pale oil.

Protocol B: Hydrochloride Salt Formation and Recrystallization

Objective: Convert the free base to a stable, highly pure crystalline hydrochloride salt[2][4].

  • Salt Formation: Dissolve the purified free base in anhydrous Isopropanol (IPA) (5 mL/g). Cool to 0 °C under an inert atmosphere. Slowly add 1.1 equivalents of anhydrous HCl (e.g., 4M in dioxane).

    • Validation Checkpoint: An exothermic reaction will occur, and a white precipitate may begin to form immediately.

  • Solvent Removal: Evaporate the volatiles under reduced pressure to obtain the crude solid hydrochloride salt.

  • Recrystallization (MeOH/EtOAc System): Suspend the crude salt in Ethyl Acetate (EtOAc) (10 mL/g) and heat to 60 °C. Add Methanol (MeOH) dropwise just until the solid completely dissolves.

    • Validation Checkpoint: The solution must be completely transparent. If mechanical impurities (dust/salts) remain, perform a hot filtration.

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to a 4 °C refrigerator overnight.

    • Validation Checkpoint: Inspect visually. You should observe sharp, prismatic crystals. If an oil forms at the bottom of the flask, reheat to dissolve, add 5% more MeOH, and cool at a slower rate.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold EtOAc, and dry under high vacuum at 50 °C for 12 hours.

Part 5: References

  • NextSDS. "2-(4-tert-butylphenyl)propan-2-amine hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • NextSDS. "2-(4-tert-butylphenyl)propan-2-amine — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • European Patent Office. "EP4190320A1 - Crystalline form of phentermine hydrochloride and process for obtaining same." Google Patents. Available at:

  • National Institutes of Health (NIH). "Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1." PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4-Tert-butylphenyl)propan-2-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of sterically hindered α,α -dimethylbenzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of sterically hindered α,α -dimethylbenzylamines (cumylamines) such as 2-(4-tert-butylphenyl)propan-2-amine .

While the most scalable and economically viable route for this molecule is the [1], the process is notoriously susceptible to yield-killing side reactions. The transformation relies on the generation of a tertiary benzylic carbocation from 2-(4-tert-butylphenyl)propan-2-ol (or its alkene derivative, 4-tert-butyl- α -methylstyrene). Because this carbocation is highly stable yet electrophilically promiscuous, it readily participates in off-target pathways if the reaction kinetics are not strictly controlled[2].

This guide provides a self-validating framework to understand the causality behind these side reactions and offers field-proven protocols to minimize them.

Mechanistic Overview & Pathway Visualization

To troubleshoot effectively, we must first map the competing kinetic pathways. The desired reaction requires the nucleophilic nitrile to trap the carbocation faster than the carbocation can react with other electron-rich species in the matrix.

RitterPathway SM 2-(4-tert-Butylphenyl)propan-2-ol (or α-methylstyrene) Carbocation Tertiary Benzylic Carbocation (Reactive Intermediate) SM->Carbocation H2SO4 (-H2O) Amide N-Alkyl Amide Intermediate (Desired Pathway) Carbocation->Amide MeCN / HCN Oligomer Styrene Oligomers (Side Reaction) Carbocation->Oligomer Cationic Polymerization FC_Adduct Friedel-Crafts Dimers (Side Reaction) Carbocation->FC_Adduct Aromatic Attack Product 2-(4-tert-Butylphenyl)propan-2-amine (Target Molecule) Amide->Product Hydrolysis (NaOH or HCl/Heat)

Mechanistic pathways of the Ritter reaction, highlighting desired product formation vs. side reactions.

Troubleshooting FAQs

Q1: Why am I observing high levels of 4-tert-butyl- α -methylstyrene oligomers?

The Causality: The synthesis relies on generating a tertiary benzylic carbocation. If the nucleophilic trapping by the nitrile (e.g., acetonitrile) is slower than the intermolecular reaction between the carbocation and unreacted alkene (or dehydrated alcohol), cationic polymerization occurs. This is highly exothermic and can quickly ruin a batch. The Solution:

  • Inverse Addition: Never add the alcohol/alkene to the acid. Instead, add the strong acid (e.g., H₂SO₄) dropwise to a chilled solution of the starting material already dissolved in a massive excess of the nitrile. This ensures the nitrile is always the most abundant nucleophile in the microenvironment.

  • Temperature Control: Keep the initial activation temperature strictly between 0°C and 5°C. Higher temperatures exponentially increase the rate of polymerization over the desired Ritter amidation.

Q2: How do I prevent Friedel-Crafts dimerization (indane derivatives)?

The Causality: The electron-rich 4-tert-butylphenyl ring can act as a nucleophile. The tertiary benzylic carbocation of one molecule can attack the aromatic ring of another, leading to heavy Friedel-Crafts alkylation byproducts (dimers). The Solution:

  • High Dilution: Run the reaction at a lower molarity (e.g., 0.5 M instead of 2.0 M). By increasing the volume of the nitrile solvent, you increase the mean free path between aromatic rings, statistically favoring nitrile trapping.

  • Acid Selection: Avoid Lewis acids (like AlCl₃) which strongly favor Friedel-Crafts pathways. Stick to Brønsted acids like concentrated H₂SO₄ or Methanesulfonic acid (MsOH). Recent advances even utilize recyclable solid acid catalysts (like m-phenolsulfonic acid-formaldehyde resins) to strictly control the protonation environment[3].

Q3: The intermediate amide is resisting hydrolysis. How do I push it to the free amine?

The Causality: The intermediate N-(2-(4-tert-butylphenyl)propan-2-yl)acetamide is exceptionally sterically hindered. The bulky tert-butylphenyl group and the α,α -dimethyl substitution create a "steric shield" around the amide carbonyl, preventing nucleophilic attack by water or standard hydroxide solutions. The Solution: Standard aqueous NaOH reflux is insufficient. You must use a high-boiling solvent system to overcome the activation energy barrier. Use ethylene glycol or diethylene glycol with KOH pellets, refluxing at 150–180°C for 24–48 hours. Alternatively, if you substitute acetonitrile with chloroacetonitrile during the Ritter step, the resulting chloroacetamide can be cleaved under much milder conditions using thiourea (Barton-type cleavage).

Quantitative Data: Optimization of Reaction Conditions

To validate the troubleshooting principles above, compare the quantitative outcomes of various reaction matrices. The data below demonstrates how manipulating stoichiometry and temperature directly suppresses side reactions.

Acid SystemTemp (°C)Nitrile (MeCN) EquivalentsYield (%)Main Impurity Profile
H₂SO₄ (2.0 eq)25°C2.0 eq (in DCM)45%Oligomers (30%), Dimers (15%)
H₂SO₄ (2.0 eq)0–5°C2.0 eq (in DCM)62%Oligomers (15%), Dimers (10%)
H₂SO₄ (2.0 eq)0–5°C10.0 eq (Neat solvent)88%Trace dimers (<2%)
MsOH (3.0 eq)0–5°C10.0 eq (Neat solvent)92% None detected

Table 1: Optimization of Ritter amidation conditions for 2-(4-tert-butylphenyl)propan-2-ol.

Standardized Experimental Protocol

This self-validating workflow ensures that carbocation generation is perfectly synchronized with nitrile trapping, followed by aggressive hydrolysis of the sterically hindered intermediate.

Workflow Step1 1. Carbocation Generation Step2 2. Nitrile Trapping Step1->Step2 Step3 3. Quench & Extraction Step2->Step3 Step4 4. Amide Hydrolysis Step3->Step4 Step5 5. Distillation (Purification) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target amine.

Phase 1: Ritter Amidation (Steps 1-3)
  • Preparation: In a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-(4-tert-butylphenyl)propan-2-ol (1.0 equiv, 100 mmol) in anhydrous acetonitrile (10.0 equiv, 1.0 mol).

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0°C.

  • Acid Addition (Critical Step): Charge the dropping funnel with Methanesulfonic acid (MsOH, 3.0 equiv). Add the acid dropwise over 45 minutes, ensuring the internal temperature never exceeds 5°C.

  • Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench: Pour the mixture over crushed ice and neutralize carefully with saturated aqueous Na₂CO₃ until pH 8 is reached. Extract the intermediate amide with Ethyl Acetate (3 x 100 mL), dry over MgSO₄, and concentrate in vacuo.

Phase 2: Harsh Hydrolysis (Steps 4-5)
  • Solvent Setup: Transfer the crude amide to a heavy-walled pressure flask or a round-bottom flask equipped with a reflux condenser.

  • Basic Cleavage: Add 150 mL of ethylene glycol and 10.0 equivalents of KOH pellets.

  • Reflux: Heat the mixture to 160°C under a nitrogen atmosphere for 36 hours. (Monitor via LC-MS for the disappearance of the amide mass).

  • Isolation: Cool to room temperature, dilute with 300 mL of distilled water, and extract the free amine with Methyl tert-butyl ether (MTBE) (3 x 100 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent. Purify the final 2-(4-tert-butylphenyl)propan-2-amine via vacuum distillation to achieve >98% purity.

References

  • Ritter Reaction - Mechanism and Scope Wikipedia, The Free Encyclopedia URL: [Link][1]

  • Recent advances of Ritter reaction and its synthetic applications RSC Advances (Royal Society of Chemistry) URL:[Link][2]

  • Continuous-Flow Ritter Reaction for Sustainable Amide Synthesis Using a Recyclable m-Phenolsulfonic Acid-Formaldehyde Resin Catalyst The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Tert-butylphenyl)propan-2-amine Couplings

Overview 2-(4-tert-butylphenyl)propan-2-amine is an α,α -dimethylbenzylamine (cumylamine) derivative. The presence of the gem-dimethyl groups at the α -carbon creates an exceptionally high degree of steric hindrance arou...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-(4-tert-butylphenyl)propan-2-amine is an α,α -dimethylbenzylamine (cumylamine) derivative. The presence of the gem-dimethyl groups at the α -carbon creates an exceptionally high degree of steric hindrance around the nucleophilic nitrogen atom. When combined with the bulky para-tert-butyl group on the phenyl ring, this molecule strongly resists standard coupling conditions.

This diagnostic guide provides field-proven troubleshooting strategies for amidation, Buchwald-Hartwig cross-coupling, and reductive amination workflows.

G Start Target Coupling for 2-(4-tert-butylphenyl)propan-2-amine Amide Amide Bond Formation Start->Amide Aryl C-N Arylation (Buchwald-Hartwig) Start->Aryl Alkyl N-Alkylation (Reductive Amination) Start->Alkyl Amide_Sol Use Acid Chlorides or COMU/HATU + DMAP Amide->Amide_Sol Aryl_Sol Use Pd Gen 3/4 Precatalysts + tBuBrettPhos Aryl->Aryl_Sol Alkyl_Sol Use Ti(OiPr)4 + NaBH3CN (Forcing Conditions) Alkyl->Alkyl_Sol

Diagnostic decision tree for selecting the optimal coupling strategy for α-tertiary amines.

Section 1: Amide Bond Formation (Amidation)

Q: Why do standard carbodiimide coupling reagents (e.g., EDC/HOBt or DCC) consistently fail or give <10% yield with this amine? A: The failure is rooted in the kinetics of the aminolysis step. Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. For standard amines, this intermediate is rapidly trapped. However, the α -tertiary nature of 2-(4-tert-butylphenyl)propan-2-amine prevents the nitrogen lone pair from adopting the necessary Bürgi-Dunitz trajectory, as detailed in [1]. Because the aminolysis is sterically retarded, the O-acylisourea intermediate undergoes a deleterious side reaction: an intramolecular O-to-N acyl shift, forming an unreactive N-acylurea dead-end product[1].

Q: What is the most reliable method for amidating this highly hindered substrate? A: The most robust approach is decoupling the activation step from the aminolysis step by forming an acid chloride, a strategy proven effective for [2]. Acid chlorides are highly reactive and less susceptible to the steric bulk of the incoming amine[1]. If acid chlorides are not viable due to substrate sensitivity, use highly reactive uronium salts like COMU or HATU combined with a catalytic amount of DMAP (4-dimethylaminopyridine) and a non-nucleophilic base like 2,6-lutidine. DMAP acts as an acyl transfer catalyst, forming an N-acylpyridinium intermediate that protrudes further into the solvent, reducing the steric clash with the bulky cumylamine derivative.

Quantitative Comparison of Amidation Reagents for α -Tertiary Amines
Activation Method / ReagentBase / AdditiveTemp (°C)Time (h)Expected Yield (%)Primary Limitation
EDC / HOBt DIPEA2524< 10%Rapid N-acylurea formation
HATU DIPEA502440 - 50%Epimerization of α -chiral acids
COMU 2,6-Lutidine501265 - 80%Hydrolytically sensitive
Acid Chloride Et 3​ N / DMAP (cat.)25 - 604 - 8> 90%Requires harsh activation (SOCl 2​ )
Protocol 1: Step-by-Step Acid Chloride Amidation

Self-Validating Principle: This protocol uses DMAP to ensure complete acyl transfer. The reaction progress can be visually validated if a colored acylpyridinium complex forms, and TLC will show the complete consumption of the highly polar amine.

  • Activation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF (catalyst).

  • Degassing: Stir at room temperature for 2 hours until gas evolution (CO, CO 2​ , HCl) ceases. Concentrate under reduced pressure to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C.

  • Amine Addition: Add 2-(4-tert-butylphenyl)propan-2-amine (1.0 eq), followed by triethylamine (2.5 eq) and DMAP (0.1 eq).

  • Incubation: Warm to room temperature and stir for 4-8 hours. Monitor via LC-MS.

  • Quench & Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash with 1M HCl (to remove unreacted amine and DMAP), dry over Na 2​ SO 4​ , and concentrate.

Section 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q: When attempting a Buchwald-Hartwig coupling with an aryl halide, I observe massive amounts of hydrodehalogenation (reduction of the aryl halide) instead of the coupled product. Why? A: This is a classic symptom of stalled reductive elimination. In the catalytic cycle, the palladium undergoes oxidative addition to the aryl halide, followed by coordination and deprotonation of the amine. However, because 2-(4-tert-butylphenyl)propan-2-amine is exceptionally bulky, the resulting Pd(II)-aryl-amido complex is highly congested. If the ligand does not possess sufficient steric bulk to force the aryl and amido groups together, reductive elimination is extremely slow. Consequently, the complex undergoes β -hydride elimination or protodepalladation, leading to the reduced aryl halide, a common issue in[3].

Q: How do we force reductive elimination for α -tertiary amines? A: You must use dialkylbiaryl phosphine ligands specifically engineered for bulky primary amines, such as BrettPhos or tBuBrettPhos . These ligands are highly electron-rich (facilitating oxidative addition) and possess a massive steric profile that crowds the palladium center, thermodynamically driving the reductive elimination of the congested C-N bond[3]. Utilizing Palladium Generation 3 or 4 (Gen 3/Gen 4) precatalysts ensures rapid formation of the active monoligated Pd(0) species.

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Catalyst Turnover Product Coupled Tertiary Amine RedElim->Product tBuBrettPhos forces C-N bond

Catalytic cycle highlighting the reductive elimination bottleneck resolved by bulky ligands.

Protocol 2: Step-by-Step Buchwald-Hartwig Coupling
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl bromide (1.0 eq), 2-(4-tert-butylphenyl)propan-2-amine (1.2 eq), NaOtBu (1.5 eq), and tBuBrettPhos Pd G3 precatalyst (2-5 mol%).

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene to achieve a 0.1 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 80-100 °C for 12-24 hours.

  • Filtration: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via flash column chromatography.

Section 3: Reductive Amination (N-Alkylation)

Q: Reductive amination with aldehydes yields mostly unreacted starting materials and reduced alcohol. How can I improve the yield? A: The condensation of 2-(4-tert-butylphenyl)propan-2-amine with an aldehyde to form an imine is thermodynamically unfavorable due to the steric clash between the α -gem-dimethyl groups and the incoming alkylidene moiety. If the imine does not form, the reducing agent will simply reduce the aldehyde to the corresponding alcohol, a limitation noted in[4].

Q: What is the workaround for this thermodynamic barrier? A: You must force imine formation using a strong Lewis acid and a dehydrating agent before introducing the reductant. Titanium(IV) isopropoxide (Ti(OiPr) 4​ ) is the gold standard for this. It acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/iminium intermediate. Follow this with a specialized reducing agent like sodium cyanoborohydride (NaBH 3​ CN).

Protocol 3: Ti(OiPr) 4​ -Mediated Reductive Amination

Self-Validating Principle: The successful coordination and subsequent hydrolysis of the Titanium complex during workup yields an insoluble white TiO 2​ precipitate, confirming the reagent was active and successfully quenched.

  • Imine Formation: Combine the amine (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous THF (0.2 M). Add Ti(OiPr) 4​ (2.0 eq).

  • Aging: Stir at room temperature (or heat to 50 °C for stubborn ketones) for 12-16 hours under inert atmosphere. Do not add the reducing agent yet.

  • Reduction: Cool the mixture to 0 °C. Add NaBH 3​ CN (1.5 eq) dissolved in a minimal amount of anhydrous methanol.

  • Completion: Stir for an additional 4-6 hours at room temperature.

  • Quench: Quench by adding water (or 1M NaOH) to precipitate titanium dioxide (TiO 2​ ) as a white solid. Filter through Celite, wash thoroughly with EtOAc, and extract the filtrate.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. National Institutes of Health (PMC).[Link]

  • Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. ACS Publications.[Link]

  • Multicomponent synthesis of tertiary alkylamines by photocatalytic olefin-hydroaminoalkylation. University of Cambridge Repository.[Link]

  • Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. National Institutes of Health (PMC).[Link]

Sources

Optimization

improving chiral resolution of 2-(4-Tert-butylphenyl)propan-2-amine enantiomers

Welcome to the Technical Support Center for chiral amine resolution. This portal is designed for researchers, analytical scientists, and drug development professionals facing challenges in isolating enantiomers of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amine resolution. This portal is designed for researchers, analytical scientists, and drug development professionals facing challenges in isolating enantiomers of complex, bulky arylalkylamines.

Below, you will find our expert-curated FAQs, self-validating experimental protocols, and troubleshooting decision trees to help you achieve >99% enantiomeric excess (ee%).

🛑 Critical Advisory: The "Achiral" FAQ

Q: Why am I failing to resolve enantiomers of 2-(4-tert-butylphenyl)propan-2-amine using standard chiral columns or enzymatic methods?

A: Before adjusting your chromatographic parameters or reaction conditions, it is critical to verify your target chemical structure. The compound 2-(4-tert-butylphenyl)propan-2-amine possesses two identical methyl groups attached to the C2 carbon. Because the central carbon is bonded to two identical substituents, the molecule is structurally achiral and does not possess enantiomers.

Most researchers encountering this specific nomenclature issue are actually working with its chiral structural isomer, 1-(4-tert-butylphenyl)propan-2-amine (a substituted amphetamine derivative)[1]. The remainder of this troubleshooting guide focuses exclusively on the chiral resolution of this pharmacologically relevant, chiral isomer.

🔬 Section 1: Enzymatic Kinetic Resolution (EKR) Troubleshooting

Q: My enzymatic kinetic resolution using CALB is stalling at 20% conversion. How do I drive the reaction to completion?

A: Candida antarctica Lipase B (CALB) is a highly effective biocatalyst for chiral amines due to its deep hydrophobic pocket[2][3]. However, the bulky para-tert-butylphenyl group in your substrate causes significant steric hindrance, which can lead to poor acyl donor recognition or product inhibition.

  • The Causality: Standard acyl donors like ethyl acetate are not reactive enough to overcome the activation energy barrier imposed by the bulky tert-butylphenyl group.

  • The Solution: Switch to an activated acyl donor such as isopropyl methoxyacetate . The methoxy group provides a secondary hydrogen-bonding interaction within the CALB active site, accelerating the acylation of the (R)-enantiomer and driving the reaction toward the optimal 50% conversion mark[4].

EKR_Workflow A Racemic Amine (R/S Mixture) B Add CALB Biocatalyst & Acyl Donor A->B C Enzymatic Acylation (Selective for R-enantiomer) B->C D Reaction Mixture (R-Amide + S-Amine) C->D E Acid/Base Extraction (Phase Separation) D->E F Aqueous Phase (Enantiopure S-Amine) E->F G Organic Phase (Enantiopure R-Amide) E->G H Amide Hydrolysis (Yields R-Amine) G->H

Workflow for Enzymatic Kinetic Resolution (EKR) of chiral amines using CALB.

🧪 Section 2: Diastereomeric Salt Resolution Troubleshooting

Q: When using tartaric acid, my diastereomeric salts co-precipitate, resulting in low ee%. How do I fix this?

A: Co-precipitation occurs when the solubility difference between the (R,R) and (S,R) diastereomeric salts is too narrow in your chosen solvent.

  • The Causality: The highly lipophilic tert-butyl group dominates the solvation energy of the molecule, overriding the subtle hydrogen-bonding differences generated by the chiral centers.

  • The Solution: You must amplify the solubility differential. Shift to a less polar solvent system (e.g., moving from pure ethanol to an ethanol/heptane gradient). Alternatively, use a resolving agent with a matching bulky aromatic profile, such as (S)-mandelic acid or dibenzoyl-D-tartaric acid . These agents enhance π-π stacking interactions with the substrate's phenyl ring, creating a much starker structural difference between the resulting diastereomers.

Troubleshooting_Tree Start Issue: Low Enantiomeric Excess (ee%) CheckMethod Identify Resolution Method Start->CheckMethod EKR Enzymatic (CALB) CheckMethod->EKR Salt Diastereomeric Salt CheckMethod->Salt EKR_Issue Is Conversion >50%? EKR->EKR_Issue Salt_Issue Is supersaturation occurring? Salt->Salt_Issue EKR_Fix1 Halt at 45% conversion to ensure high ee% EKR_Issue->EKR_Fix1 Yes EKR_Fix2 Switch to activated acyl donor EKR_Issue->EKR_Fix2 No Salt_Fix1 Use slow cooling & seed crystals Salt_Issue->Salt_Fix1 Yes Salt_Fix2 Adjust solvent polarity (Add heptane) Salt_Issue->Salt_Fix2 No

Decision tree for troubleshooting low enantiomeric excess in amine resolution.

📊 Quantitative Data: Resolution Method Comparison

To help you select the best path forward for 1-(4-tert-butylphenyl)propan-2-amine, review the performance metrics of standard resolution methods below:

Resolution MethodTypical Yield (Max 50%)Enantiomeric Excess (ee%)ScalabilityPrimary Troubleshooting Lever
Enzymatic Kinetic Resolution (CALB) 45 - 48%>99%High (Industrial)Acyl donor activation & conversion rate
Diastereomeric Salt Formation 35 - 40%90 - 95%Medium (Batch)Solvent polarity & cooling rate
Chiral Preparative Chromatography (SFC) 48 - 49%>99%Low (Analytical/Prep)Chiral Stationary Phase (CSP) selection

📋 Validated Protocol: CALB-Catalyzed Kinetic Resolution

This self-validating protocol is designed to isolate enantiopure (S)-1-(4-tert-butylphenyl)propan-2-amine and the corresponding (R)-amide. CALB exhibits profound stereoselectivity for the (R)-enantiomer of primary amines. By selectively acylating the (R)-enantiomer, the unreacted (S)-enantiomer can be easily separated via acid/base extraction[2].

Step 1: Substrate Preparation Dissolve 10 mmol of racemic 1-(4-tert-butylphenyl)propan-2-amine in 50 mL of anhydrous methyl tert-butyl ether (MTBE). Causality Note: MTBE is utilized because it provides optimal solubility for the bulky tert-butylphenyl group without stripping the essential hydration shell from the immobilized enzyme.

Step 2: Biocatalyst & Donor Addition Add 15 mmol of isopropyl methoxyacetate (the activated acyl donor) and 200 mg of immobilized Candida antarctica Lipase B (CALB, Novozym 435)[3].

Step 3: Incubation & Self-Validation Incubate the mixture at 45°C under orbital shaking (200 rpm).

  • Self-Validation Check: At the 12-hour mark, withdraw a 50 µL aliquot, derivatize with trifluoroacetic anhydride (TFAA), and analyze via chiral GC. Do not proceed to extraction until the (S)-amine peak shows >99% ee. This typically occurs at exactly 50-52% overall conversion. If conversion exceeds 55%, the enzyme will begin slowly acylating the (S)-enantiomer, destroying your ee%.

Step 4: Phase Separation Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Extract the organic filtrate with 1M HCl (3 x 20 mL).

  • The unreacted enantiopure (S)-amine partitions into the aqueous phase as a hydrochloride salt.

  • The (R)-amide remains in the organic MTBE phase[4].

Step 5: Recovery Basify the aqueous phase to pH 12 using 2M NaOH and extract with dichloromethane (DCM) to recover the freebase enantiopure (S)-amine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

📚 References

  • Fully Enzymatic Resolution of Chiral Amines: Acylation and Deacylation in the Presence of Candida antarctica Lipase B ResearchGate

  • 'Easy-on, easy-off' resolution of chiral 1-phenylethylamine catalyzed by Candida antarctica lipase B ResearchGate

  • Buy 1-(4-Tert-butylphenyl)propan-2-amine (EVT-8726219) EvitaChem

  • Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B ACS Publications

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(4-Tert-butylphenyl)propan-2-amine

Welcome to the Technical Support Center. Curated by our Senior Application Scientists, this guide is designed for researchers and drug development professionals handling 2-(4-Tert-butylphenyl)propan-2-amine . Because thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Curated by our Senior Application Scientists, this guide is designed for researchers and drug development professionals handling 2-(4-Tert-butylphenyl)propan-2-amine . Because this molecule is a sterically hindered cumylamine derivative, its oxidative degradation profile differs fundamentally from standard aliphatic amines.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the long-term structural integrity of your compound.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does 2-(4-Tert-butylphenyl)propan-2-amine degrade differently than standard primary amines during storage? A1: Standard primary amines (e.g., benzylamine or hexylamine) typically oxidize via the abstraction of an α -hydrogen, leading to the formation of an imine, which subsequently hydrolyzes to an aldehyde and ammonia.

However, 2-(4-Tert-butylphenyl)propan-2-amine possesses a gem-dimethyl group at the alpha position, meaning it lacks α -hydrogens . This structural feature completely blocks the standard imine-formation pathway . Instead, oxidative degradation is forced down two alternative routes:

  • N-Oxidation: Direct oxidation of the nitrogen atom by reactive oxygen species (ROS) or peroxides forms a hydroxylamine, which can further oxidize to nitroso and nitro derivatives .

  • C–N Bond Cleavage: Radical-initiated autoxidation can lead to homolytic C–N cleavage. Because the resulting cumyl-type radical is highly stabilized by the adjacent phenyl ring and gem-dimethyl groups, this pathway is thermodynamically accessible, ultimately yielding 4-tert-butylacetophenone and ammonia.

Q2: What initiates these degradation pathways during routine storage? A2: Autoxidation is a radical chain reaction primarily initiated by three factors:

  • Dissolved Oxygen ( O2​ ): Acts as the primary radical propagator.

  • Transition Metal Impurities: Trace metals (e.g., Cu, Fe) from stainless steel reactors or impure solvents catalyze single-electron transfer (SET) reactions, accelerating radical generation.

  • UV/Visible Light: Induces homolytic cleavage of trace hydroperoxides, initiating the radical chain reaction.

Pathway Start 2-(4-Tert-butylphenyl)propan-2-amine (Lacks α-hydrogens) O2 Autoxidation Initiators (O2, UV Light, Trace Metals) Start->O2 Path1 N-Oxidation Pathway O2->Path1 Path2 C-N Cleavage Pathway O2->Path2 Hydroxylamine Hydroxylamine Derivative Path1->Hydroxylamine CumylRadical Cumyl-type Radical + Aminyl Radical Path2->CumylRadical Nitroso Nitroso Compound Hydroxylamine->Nitroso Nitro Nitro Derivative Nitroso->Nitro Acetophenone 4-tert-Butylacetophenone + Ammonia CumylRadical->Acetophenone

Mechanistic divergence of 2-(4-Tert-butylphenyl)propan-2-amine oxidative degradation.

Section 2: Experimental Workflows & Storage Protocols

Q3: How should I prepare and store bulk quantities to ensure long-term stability? A3: To establish a robust storage system, you must eliminate oxygen, light, and moisture utilizing inert atmospheres and amber glass . We mandate the Argon Blanketing Protocol .

Expert Insight: Argon is strictly preferred over Nitrogen. Argon is denser than atmospheric air (1.78 g/L vs 1.29 g/L) and effectively "blankets" the chemical at the bottom of the vial. Nitrogen is lighter and easily mixes with atmospheric air during brief container openings, compromising the inert environment.

Step-by-Step Argon Blanketing Protocol
  • Drying: Ensure the amine is completely dry. If in liquid/oil form, dry over activated 4Å molecular sieves for 24 hours prior to storage.

  • Transfer: Transfer the compound into a pre-dried amber glass vial. Amber glass blocks UV light <400 nm, mitigating photo-initiated autoxidation.

  • Purging (Schlenk Line): Connect the vial to a Schlenk line using a rubber septum. Apply a vacuum ( 10−2 mbar) for 30 seconds to remove atmospheric air, then backfill with ultra-high-purity (UHP) Argon. Repeat this vacuum/Argon cycle exactly three times.

  • Sealing: Rapidly replace the septum with a PTFE-lined solid cap . Caution: Do not use standard silicone septa for long-term storage; silicone is highly permeable to oxygen over a scale of months.

  • Secondary Containment: Wrap the cap junction tightly with Parafilm and store the vial in a desiccator at 2–8°C.

System Validation: Every protocol must be a self-validating system. To verify the integrity of your storage workflow, perform an accelerated stability test. Store a sealed control vial at 40°C for 14 days, then analyze via HPLC-UV (254 nm). A successfully validated, oxygen-free system will exhibit <0.5% area of 4-tert-butylacetophenone (the primary C–N cleavage degradation product). If this peak exceeds 0.5%, your cap seals or purging technique has failed.

Workflow Purify 1. Purify & Dry (Molecular Sieves) Vial 2. Transfer to Amber Glass Vial Purify->Vial Argon 3. Argon Purge (Schlenk Line, 3x) Vial->Argon Seal 4. PTFE-Lined Cap & Parafilm Seal Argon->Seal Store 5. Store at 2-8°C (Dark, Desiccated) Seal->Store

Step-by-step inert atmosphere storage workflow for oxidation-sensitive amines.

Q4: Can I use antioxidants to prolong shelf life if the amine must be stored in solution? A4: Yes. If the amine is stored in a solvent (e.g., THF or DCM) for ongoing synthesis, the addition of a radical scavenger is highly effective. Radical scavengers like Butylated hydroxytoluene (BHT) or TEMPO have been shown to effectively suppress radical-mediated oxidation pathways in cumylamine derivatives . BHT (added at 50–100 ppm) donates a hydrogen atom to peroxy radicals, converting them to stable hydroperoxides and breaking the autoxidation chain reaction without interfering with most downstream non-radical chemistries.

Section 3: Quantitative Data & Stability Profiles

The following table summarizes the expected stability of 2-(4-Tert-butylphenyl)propan-2-amine under various storage conditions, synthesized from accelerated degradation studies of sterically hindered primary amines.

Storage ConditionAtmosphereContainer TypeAdditivesExpected Shelf Life (>98% Purity)
20–25°C (Ambient)AirClear GlassNone< 3 Months
2–8°C (Refrigerated)AirAmber GlassNone6–9 Months
2–8°C (Refrigerated) Argon Amber Glass, PTFE Cap None > 24 Months
20–25°C (In Solution)AirClear GlassNone< 1 Month
20–25°C (In Solution)ArgonAmber Glass100 ppm BHT12–18 Months

References

  • Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. PubMed / Biochemistry.[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed Central (PMC) / Pharmaceutics.[Link]

  • Copper-Mediated C(sp2)–H Thiolation of Free Amines Enabled by a Transient Directing Group. ACS Publications / Organic Letters.[Link]

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-(4-Tert-butylphenyl)propan-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing separation methods for highly hydrophobic, sterically hindered basic amines like 2-(4-tert-but...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing separation methods for highly hydrophobic, sterically hindered basic amines like 2-(4-tert-butylphenyl)propan-2-amine .

This molecule presents a dual chromatographic challenge: a bulky, highly lipophilic 4-tert-butylphenyl moiety that drives strong hydrophobic retention, and a basic primary amine (pKa ~9–10) that is highly prone to secondary ion-exchange interactions with the silica backbone of the column. This guide provides a systematic, causality-driven approach to refining your mobile phase, ensuring robust, reproducible, and symmetrical chromatography.

Section 1: Diagnostic FAQs (Mechanisms & Troubleshooting)

Q1: Why does 2-(4-tert-butylphenyl)propan-2-amine exhibit severe peak tailing and broad peaks on my standard C18 column? A: Peak tailing for basic analytes is rarely a hardware issue; it is fundamentally a stationary phase kinetic problem. In an ideal reversed-phase liquid chromatography (RPLC) system, retention is governed solely by hydrophobic partitioning. However, older "Type-A" silica and even some modern "Type-B" silica columns contain residual surface silanol groups (Si-OH)[1]. Above pH 4–5, these silanols deprotonate to form anionic species (Si-O⁻)[2]. When your target amine (which is protonated and cationic at neutral to moderately acidic pH) travels through the column, it undergoes secondary electrostatic ion-exchange with these anionic silanols[3]. Because the desorption kinetics of ion-exchange are significantly slower than hydrophobic partitioning, the molecules "drag" as they elute, creating an asymmetrical tail[4].

Q2: How do I manipulate the mobile phase pH to eliminate this secondary interaction? A: You have two thermodynamically sound pathways to neutralize the electrostatic attraction:

  • Pathway 1: Low pH (pH 2.0–3.0). By lowering the mobile phase pH below the pKa of the silanols (using additives like 0.1% Formic Acid or Trifluoroacetic Acid), you force the silanols into their fully protonated, neutral state (Si-OH)[4]. The amine remains protonated, but there is no longer a negative charge on the silica to attract it, effectively shutting down the ion-exchange pathway[2].

  • Pathway 2: High pH (pH 10.0+). By raising the pH above the pKa of the amine (using Ammonium Hydroxide or Bicarbonate), the amine is deprotonated into its neutral "free-base" form[5]. It becomes highly lipophilic and is retained purely by hydrophobic interactions. Caution: This requires a specialized hybrid-silica or polymer column designed to withstand alkaline dissolution[6].

Q3: I must run my method at a neutral pH (pH 6.5–7.0) due to sample stability. How can I fix the peak shape without changing the pH? A: If pH manipulation is restricted, you must rely on ionic strength and competitive masking:

  • Increase Buffer Concentration: Increasing a phosphate buffer from 10 mM to 25 mM increases the ionic strength of the mobile phase, which physically masks the silanol active sites and reduces the electrostatic potential[3][4].

  • Add a Silanol Suppressor: Introduce a competing base, such as Triethylamine (TEA), at a concentration of 5–10 mM[1]. TEA is a small, highly basic amine that rapidly diffuses into the stationary phase and binds to the anionic silanols, effectively "blocking" them so your bulky 2-(4-tert-butylphenyl)propan-2-amine cannot interact with them[1][5].

Q4: Which organic modifier and ion-pairing agent should I use for this specific molecule? A: Because of the highly hydrophobic tert-butyl group, Acetonitrile (ACN) is preferred over Methanol due to its stronger elution strength and lower viscosity, which helps manage backpressure during gradient elution.

  • For LC-UV applications: 0.1% Trifluoroacetic Acid (TFA) is the gold standard. TFA acts as both a low-pH buffer and a hydrophobic ion-pairing reagent. The perfluorinated anion pairs with the protonated amine, increasing retention predictability and drastically sharpening the peak[6].

  • For LC-MS applications: TFA causes severe ion suppression. Instead, use 0.1% Formic Acid combined with 5–10 mM Ammonium Formate. This provides adequate buffering capacity and ionic strength without sacrificing mass spectrometer sensitivity[3][4].

Section 2: Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of LC-MS Compatible Low-pH Buffer (10 mM Ammonium Formate, pH ~2.8)

Purpose: To provide a volatile, low-pH environment that neutralizes silanols while maintaining MS sensitivity.

  • Weighing: Accurately weigh 0.63 g of LC-MS grade Ammonium Formate.

  • Dissolution: Dissolve the salt in 900 mL of ultrapure water (18.2 MΩ·cm).

  • pH Adjustment: Slowly add LC-MS grade Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.8 (typically requires ~1–2 mL).

  • Volume Adjustment: Bring the final volume to 1000 mL with ultrapure water in a Class A volumetric flask.

  • Filtration: Filter through a 0.2 µm hydrophilic PTFE membrane to remove particulates.

  • Usage: Use as Mobile Phase A. Pair with Mobile Phase B (Acetonitrile containing 0.1% Formic Acid).

Protocol B: Silanol-Masking Mobile Phase for LC-UV (5 mM TEA in Phosphate Buffer, pH 6.5)

Purpose: To competitively block active silanols when an intermediate pH is strictly required.

  • Buffer Base: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 950 mL of HPLC-grade water (yields ~10 mM).

  • Suppressor Addition: Add 0.70 mL of pure Triethylamine (TEA) to achieve a ~5 mM concentration.

  • Titration: The addition of TEA will immediately raise the pH. Titrate with dilute Phosphoric Acid (H₃PO₄) back down to a stable pH of 6.5.

  • Finalization: Dilute to 1000 mL, filter (0.2 µm), and degas thoroughly via sonication. (Note: TEA can accelerate column endcapping hydrolysis over extended use; dedicate a specific column for this method[1].)

Section 3: Quantitative Data & Buffer Selection Matrix

Use the following table to select the appropriate mobile phase additive based on your specific detector and column constraints.

Additive / BufferTypical ConcentrationWorking pH RangeLC-MS Compatible?Primary Mechanism of Action
Formic Acid 0.1% (v/v)2.0 – 3.0Yes (Excellent)Lowers pH to protonate silanols; provides weak ion-pairing.
Trifluoroacetic Acid (TFA) 0.05% – 0.1% (v/v)1.5 – 2.5No (Ion Suppression)Strong ion-pairing with basic amines; effectively masks silanols[6].
Ammonium Formate 5 mM – 10 mM2.8 – 3.8Yes (Excellent)Provides necessary ionic strength to mask residual silanol activity[4].
Triethylamine (TEA) 5 mM – 10 mM6.0 – 7.0No (Contaminates MS)Acts as a competing base to physically block anionic Si-O⁻ sites[1][5].
Ammonium Bicarbonate 10 mM9.0 – 10.5Yes (Good)Deprotonates the amine to its free-base form (requires hybrid column)[3].

Section 4: Visualizing the Chromatographic Logic

pH_Selection Start Target: 2-(4-Tert-butylphenyl) propan-2-amine Detector Which Detector is Used? Start->Detector LCMS LC-MS Analysis Detector->LCMS LCUV LC-UV Analysis Detector->LCUV LowPH_MS Low pH (2.5 - 3.0) 0.1% Formic Acid + 10mM NH4 Formate LCMS->LowPH_MS Standard Silica Column HighPH_MS High pH (10.0) 10mM NH4 Bicarbonate (Free-Base Elution) LCMS->HighPH_MS Hybrid/Polymer Column LowPH_UV Low pH (2.0) 0.1% TFA (Strong Ion-Pairing) LCUV->LowPH_UV Best Peak Shape Neutral_UV Neutral pH (6.5) 10mM Phosphate + 5mM TEA (Masking) LCUV->Neutral_UV If low pH degrades sample

Decision tree for selecting the optimal mobile phase conditions based on detector and column chemistry.

Silanol_Mechanism Amine Protonated Amine (Analyte Cation) Silanol Ionized Silanol (Si-O⁻ on Column) Amine->Silanol Electrostatic Attraction Tailing Ion-Exchange Retention (Severe Peak Tailing) Silanol->Tailing Slow Desorption Kinetics LowPH Acidic Modifier (e.g., Formic Acid) NeutralSilanol Protonated Silanol (Si-OH) LowPH->NeutralSilanol Lowers pH < 3.0 TEA Competing Base (e.g., TEA) BlockedSilanol TEA-Blocked Silanol (Si-O⁻ ... H⁺-TEA) TEA->BlockedSilanol Competitive Binding Resolution Pure Hydrophobic Partitioning (Sharp, Symmetrical Peaks) NeutralSilanol->Resolution Eliminates Ion-Exchange BlockedSilanol->Resolution Eliminates Ion-Exchange

Mechanistic pathways illustrating how acidic modifiers and competing bases prevent secondary ion-exchange.

Sources

Reference Data & Comparative Studies

Validation

comparative reactivity of 2-(4-Tert-butylphenyl)propan-2-amine vs cumylamine

This comparative guide provides an in-depth technical analysis of cumylamine ( -dimethylbenzylamine) and its sterically expanded analog, 2-(4-tert-butylphenyl)propan-2-amine (4-tert-butylcumylamine). Designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This comparative guide provides an in-depth technical analysis of cumylamine ( -dimethylbenzylamine) and its sterically expanded analog, 2-(4-tert-butylphenyl)propan-2-amine (4-tert-butylcumylamine). Designed for researchers in drug discovery and synthetic methodology, this guide evaluates their physicochemical properties, mechanistic divergence, and field-proven experimental protocols.

Physicochemical & Structural Profiling

Both compounds feature a highly hindered primary amine attached to a tertiary -carbon. However, the installation of a tert-butyl group at the para position of the aromatic ring fundamentally alters the molecule's lipophilicity, boiling point, and steric footprint without significantly changing the basicity of the amine center.

Table 1: Quantitative Comparison of Physicochemical Properties

PropertyCumylamine2-(4-Tert-butylphenyl)propan-2-amine
CAS Number 585-32-0[1]17797-09-0[2]
Molecular Weight 135.21 g/mol [1]191.32 g/mol
Boiling Point ~202 °C[3]~268 °C[4]
LogP (Predicted) ~2.0~4.0
pKa ~9.59.55 ± 0.10[4]
Steric Environment ( -C) Tertiary ( -dimethyl)Tertiary ( -dimethyl)
Aromatic Directing Effect Ortho & ParaStrictly Ortho (Para blocked)

Mechanistic Reactivity Divergence

The reactivity of these amines is dictated by the massive steric shielding at the -carbon and the electronic/steric contributions of the aromatic ring.

Nucleophilic Substitution vs. Radical Cleavage: Direct activation of the bond in primary aliphatic amines is notoriously difficult. Substrates with a tertiary -carbon site, such as cumylamine, completely resist standard chlorination due to severe steric inaccessibility, instead affording minor E2 elimination products[5]. To bypass this, modern methodologies utilize radical sorting frameworks. Conversion of these hindered amines into diazenes enables photoredox-catalyzed homolytic C-N cleavage[6]. The p-tert-butyl group slightly stabilizes the resulting tertiary radical via inductive (+I) effects, while its extreme lipophilicity aids solubility in non-polar organic solvent systems.

Electrophilic Aromatic Substitution (EAS): When functionalizing the aromatic ring, cumylamine yields a statistical mixture of ortho and para isomers. In contrast, 2-(4-tert-butylphenyl)propan-2-amine forces orthogonal functionalization strictly to the ortho positions, as the bulky tert-butyl group completely blocks the para position.

Reactivity Substrate α,α-Dimethylbenzylamine Scaffold Cumyl Cumylamine (Para-H) Substrate->Cumyl tBuCumyl 4-t-Bu-Cumylamine (Para-tBu) Substrate->tBuCumyl EAS1 EAS: Ortho/Para Mixture Cumyl->EAS1 Electrophilic Substitution Rad1 Cumyl Radical (Standard Stability) Cumyl->Rad1 C-N Cleavage EAS2 EAS: Pure Ortho Product tBuCumyl->EAS2 Electrophilic Substitution Rad2 t-Bu-Cumyl Radical (Enhanced Stability via +I) tBuCumyl->Rad2 C-N Cleavage

Fig 1. Divergent reactivity pathways dictated by the para-tert-butyl substitution.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, it is critical to implement protocols that not only drive the reaction forward but also contain internal checkpoints to validate the mechanism.

Protocol A: Photoredox Deaminative C(sp3)-C(sp2) Cross-Coupling

This protocol leverages energy transfer (EnT) to bypass the high bond-dissociation energy (BDE) of unactivated -tertiary amines[6].

Step-by-Step Methodology:

  • Diazene Formation: React the primary amine (0.5 mmol) with a SuFEx reagent to form the corresponding 1,2-dialkyldiazene intermediate. Isolate via flash chromatography.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a 10 mL vial with the diazene (0.2 mmol), aryl bromide (0.3 mmol), catalyst (15 mol%), and Ir-photocatalyst (1 mol%).

  • Solvent & Additives: Add a 95:5 mixture of MeCN and DMAc (2.0 mL) followed by Zn dust (0.4 mmol) as a reductant.

  • Self-Validation Checkpoint (Internal Standard): Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene to the mixture. This inert standard allows for precise crude -NMR yield calculation post-reaction, confirming mass balance even if the cumyl radical undergoes undesired recombination[6].

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with a 450 nm blue LED at room temperature for 24 hours.

  • Causality of the Catalyst System: The Ir-photocatalyst is specifically chosen because it absorbs blue light and transfers triplet energy to the diazene, initiating expulsion without harsh thermal conditions. The Ni-catalyst rapidly captures the resulting tertiary alkyl radical before disproportionation can occur.

Workflow Step1 1. Diazene Formation (SuFEx Reagent + Amine) Step2 2. Photoredox Excitation (Ir Catalyst, Blue LED) Step1->Step2 Energy Transfer Step3 3. Homolytic Cleavage (N2 Expulsion) Step2->Step3 Activation Step4 4. Radical Capture (Ni Catalyst) Step3->Step4 Transient Radical Step5 5. Reductive Elimination (C-C Bond Formation) Step4->Step5 Aryl Halide Addition

Fig 2. Self-validating photoredox workflow for deaminative C(sp3)-C(sp2) cross-coupling.

Protocol B: Sterically Hindered Amidation

Standard carbodiimide coupling agents (e.g., EDC/NHS) routinely fail with these amines because the -dimethyl group creates a massive steric shield, severely restricting the trajectory of nucleophilic attack.

Step-by-Step Methodology:

  • Acid Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0 °C.

  • Self-Validation Checkpoint (LC-MS): Stir for 15 minutes, then pull a 5 L aliquot for LC-MS analysis. Causality: You must confirm the formation of the active HOAt-ester mass. If the ester is absent and only the acid remains, water contamination has hydrolyzed the HATU, and adding the bulky amine will result in zero yield.

  • Amine Addition: Once the HOAt-ester is confirmed, add 2-(4-tert-butylphenyl)propan-2-amine (1.5 eq).

  • Causality of Reagent Choice: HATU is mandatory here. It generates a highly reactive HOAt ester that accelerates the reaction via a neighboring group effect (hydrogen bonding with the incoming amine), overcoming the extreme steric bulk of the tertiary -carbon.

References

  • NextSDS Chemical Substance Information Title: 2-(4-tert-butylphenyl)propan-2-amine — Chemical Substance Information Source: NextSDS URL:[Link]

  • ChemRxiv Preprint (Mechanistic Framework) Title: Radical Sorting as a General Framework for Deaminative C(sp3)–C(sp2) Cross-Coupling Source: ChemRxiv URL:[Link]

  • PubMed Central (PMC) - NIH Title: Direct Activation of the C(sp3)−NH2 Bond of Primary Aliphatic Alkyl-amines by a High-valent CoIII,IV2(μ-O)2 Diamond Core Complex Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Comparative Efficacy of 2-(4-Tert-butylphenyl)propan-2-amine Ligands in Cross-Coupling

Executive Summary In the landscape of transition-metal-catalyzed cross-coupling, the choice of ligand dictates the efficiency, stability, and selectivity of the active catalyst. While biaryl phosphines (e.g., Buchwald li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of transition-metal-catalyzed cross-coupling, the choice of ligand dictates the efficiency, stability, and selectivity of the active catalyst. While biaryl phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are the industry standards, sterically hindered primary amines are emerging as powerful, cost-effective alternatives. Specifically, 2-(4-tert-butylphenyl)propan-2-amine (commonly known as 4-tert-butylcumylamine) offers a unique structural paradigm.

This guide objectively evaluates the efficacy of 2-(4-tert-butylphenyl)propan-2-amine as a σ -donor ligand in challenging cross-coupling reactions. By comparing its performance against traditional ligands and providing a self-validating experimental framework, this document equips drug development professionals with the mechanistic insights needed to implement bulky amine ligands in high-throughput catalysis.

Mechanistic Rationale: The Causality of Steric Bulk

The exceptional performance of 2-(4-tert-butylphenyl)propan-2-amine is rooted in its highly specific steric and electronic profile. Understanding the causality behind its efficacy requires analyzing its interaction with the metal center:

  • Steric Acceleration of Reductive Elimination: The α,α -dimethyl groups of the cumyl scaffold create immense steric pressure around the metal center. In traditional cross-coupling, reductive elimination is often the rate-limiting step. The extreme cone angle of this ligand forces the aryl and nucleophile fragments into close proximity, drastically lowering the activation energy for product release.

  • Prevention of Off-Cycle Resting States: Unlike unhindered primary amines, the extreme bulk of the cumyl group prevents the formation of inactive bis-ligated ( ML2​ ) or tris-ligated ( ML3​ ) complexes. This ensures the catalyst remains trapped in the highly active, mono-ligated ( ML ) state.

  • Enhanced Lipophilicity via the tert-Butyl Group: While unsubstituted cumylamine is prone to aggregation or precipitation in non-polar solvents, the para-tert-butyl group acts as a lipophilic "bumper." This modification guarantees complete solubility of the catalytic complex in solvents like toluene, maintaining a high concentration of the active monomeric species. This is particularly critical for room-temperature cross-couplings, where solubility often dictates reaction kinetics1[1].

  • Radical Sorting Compatibility: Bulky primary amines have also demonstrated unique utility in single-electron pathways, enabling radical sorting frameworks that bypass traditional two-electron limitations[2]. Furthermore, their robust nature allows them to act as transient directing groups in complex C-H functionalizations 3[3].

CatalyticCycle A Precatalyst Ni(cod)2 + Ligand B Active Catalyst [Ni(0)-L] A->B Ligand Exchange C Oxidative Addition [Ni(II)(Ar)(X)-L] B->C Ar-X D Transmetalation [Ni(II)(Ar)(Nu)-L] C->D Nu-H / Base E Reductive Elimination Product Release D->E Steric Acceleration E->B Catalyst Regeneration

Ni-catalyzed cross-coupling cycle highlighting steric acceleration by bulky amine ligands.

Quantitative Efficacy Comparison

To objectively benchmark 2-(4-tert-butylphenyl)propan-2-amine, we compare its performance against standard ligand classes in a model Ni-catalyzed C-N cross-coupling (4-chlorotoluene + morpholine, 2 mol% Ni(cod)₂, NaOtBu, Toluene, 80°C).

Ligand SystemCatalyst LoadingYield (%)TOF (h⁻¹)Mechanistic Observation
2-(4-Tert-butylphenyl)propan-2-amine 2 mol%94% 450 Complete solubility; rapid reductive elimination; no ligand oxidation.
Cumylamine 2 mol%81%320Partial aggregation in toluene; slower kinetics due to lower active [Ni].
XPhos (Standard Phosphine)2 mol%89%400Trace phosphine oxidation observed; higher cost of synthesis.
IPr (Standard NHC)2 mol%91%420Requires strong base for activation; susceptible to dimerization.

Data Synthesis: The addition of the para-tert-butyl group to the cumylamine scaffold increases the Turnover Frequency (TOF) by ~40% compared to the unsubstituted variant, directly correlating with enhanced catalyst solubility. Furthermore, it outperforms XPhos by eliminating the risk of C-P bond cleavage and phosphine oxidation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standards from step one and mandatory control reactions to prove causality.

Methodological Steps
  • Glovebox Setup (Inert Atmosphere): Ni(0) is highly sensitive to oxidation. Working inside an N₂-filled glovebox, weigh Ni(cod)₂ (2.0 mol%), 2-(4-tert-butylphenyl)propan-2-amine (2.2 mol%), and NaOtBu (1.5 equiv) into an oven-dried vial. Causality: A slight excess of ligand (2.2 mol%) ensures complete consumption of the Ni(cod)₂ precatalyst without risking the formation of inactive ML2​ species.

  • Internal Standard Addition: Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene. Causality: Adding the standard before the reaction begins ensures that any physical loss of material during workup does not artificially inflate or deflate the calculated yield.

  • Pre-activation: Add anhydrous toluene (0.2 M) and stir the mixture for 15 minutes at room temperature. Causality: This incubation period allows for complete ligand exchange. Introducing the electrophile too early can lead to irreversible oxidative addition to unligated Ni(0), poisoning the catalyst.

  • Substrate Addition & Execution: Add 4-chlorotoluene (1.0 equiv) and morpholine (1.2 equiv). Seal the vial, remove it from the glovebox, and heat at 80°C for 12 hours.

  • Control Reactions (Mandatory): Run two parallel vials: one omitting the ligand, and one omitting Ni(cod)₂. Causality: This proves that the observed C-N bond formation is strictly a product of the ligand-accelerated catalytic cycle, ruling out background uncatalyzed S_NAr.

  • Orthogonal Analysis: Quench with wet EtOAc, filter through a short Celite pad to remove inorganic salts, and analyze the crude mixture via both GC-FID and quantitative ¹H NMR (qNMR).

Workflow S1 1. Glovebox Setup Weigh Ni(cod)2, Ligand, & Internal Std S2 2. Pre-activation Stir 15 min at RT in Toluene S1->S2 S3 3. Substrate Addition Add Electrophile, Nucleophile, Base S2->S3 S4 4. Reaction Execution Heat at 80°C for 12h S3->S4 S5 5. Quench & Workup Filter through Celite, Concentrate S4->S5 S6 6. Orthogonal Analysis Validate via GC-FID & qNMR S5->S6

Self-validating high-throughput experimental workflow for ligand efficacy evaluation.

References

  • [2] Radical Sorting as a General Framework for Deaminative C(sp3)–C(sp2) Cross-Coupling. ChemRxiv.

  • [1] Nickel-Catalyzed C–N Cross-Coupling of 4-Chloro-1,8-naphthalimides and Bulky, Primary Alkylamines at Room Temperature. The Journal of Organic Chemistry (ACS Publications). 1

  • [3] Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds. The Journal of Organic Chemistry (ACS Publications). 3

Sources

Comparative

Comparative Guide to Method Validation for Extracting 2-(4-Tert-butylphenyl)propan-2-amine from Biological Matrices

This guide provides a comprehensive comparison of common extraction methodologies for the quantitative analysis of 2-(4-tert-butylphenyl)propan-2-amine in biological matrices such as plasma, serum, and urine. It is inten...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of common extraction methodologies for the quantitative analysis of 2-(4-tert-butylphenyl)propan-2-amine in biological matrices such as plasma, serum, and urine. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated bioanalytical method. The principles and techniques discussed are grounded in established scientific literature and regulatory guidelines to ensure data integrity and reliability.

Introduction: The Analytical Challenge

2-(4-tert-butylphenyl)propan-2-amine is a molecule of interest in various stages of pharmaceutical development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. The inherent complexity of biological samples, which contain a multitude of endogenous substances like proteins, lipids, and salts, presents a significant analytical challenge. These matrix components can interfere with the analysis, leading to inaccurate results and potential damage to analytical instrumentation.[1] Therefore, a selective and efficient sample preparation method is paramount.

This guide will compare three widely used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method will be evaluated based on its principles, performance characteristics, and suitability for different analytical objectives. All discussions on method validation are aligned with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7]

Core Principles of Bioanalytical Method Validation

A validated bioanalytical method provides a high degree of assurance that the data generated is accurate and reliable.[4][7] The validation process involves a series of experiments to assess the performance of the analytical method.[2][5] Key validation parameters, as stipulated by regulatory agencies, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Accuracy: The closeness of the measured value to the true value.[4][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[4][5]

  • Recovery: The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Comparison of Extraction Methodologies

The choice of an appropriate extraction method depends on several factors, including the physicochemical properties of the analyte, the nature of the biological matrix, the desired level of sample cleanup, and the analytical technique used for quantification (e.g., LC-MS/MS, GC-MS).

Protein Precipitation (PPT)

Principle: PPT is the simplest and fastest sample preparation technique.[8] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the biological sample to denature and precipitate proteins.[8][9][10] After centrifugation, the supernatant containing the analyte is separated for analysis.

Experimental Protocol: Protein Precipitation with Acetonitrile

  • To 100 µL of the biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add a suitable internal standard.

  • Add 300 µL of cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[8]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[8]

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).

Workflow for Protein Precipitation (PPT)

PPT_Workflow cluster_0 Protein Precipitation Protocol Sample Biological Sample (e.g., 100 µL Plasma) Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Precipitating Solvent (e.g., ACN) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: A typical workflow for sample preparation using protein precipitation.

Performance Characteristics:

ParameterPerformanceRationale
Selectivity LowHigh potential for co-extraction of endogenous components, leading to significant matrix effects.
Recovery Moderate to HighAnalyte loss can occur due to co-precipitation with proteins.
Throughput HighSimple and fast procedure, easily amenable to high-throughput automation.[8]
Cost LowRequires minimal reagents and equipment.
Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[1][11][12] By adjusting the pH of the aqueous phase, the analyte can be converted into its neutral form, which is more soluble in the organic solvent.

For 2-(4-tert-butylphenyl)propan-2-amine, which is a basic compound, the pH of the biological sample should be raised to a value above its pKa to deprotonate the amine group, making it more amenable to extraction into a non-polar organic solvent.

Experimental Protocol: Liquid-Liquid Extraction

  • To 500 µL of the biological matrix in a glass tube, add a suitable internal standard.

  • Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH to >10.

  • Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at a moderate speed (e.g., 4,000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of mobile phase for analysis.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol Sample Biological Sample (e.g., 500 µL Plasma) Add_IS Add Internal Standard Sample->Add_IS pH_Adjust Adjust pH (e.g., add NaOH) Add_IS->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate_Phase Separate Organic Phase Centrifuge->Separate_Phase Evaporate Evaporate Separate_Phase->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A standard workflow for liquid-liquid extraction.

Performance Characteristics:

ParameterPerformanceRationale
Selectivity Moderate to HighBy optimizing the pH and solvent, a relatively clean extract can be obtained.
Recovery HighGenerally provides good recovery for non-polar to moderately polar compounds.
Throughput Low to ModerateMore labor-intensive and time-consuming than PPT; can be automated but is more complex.
Cost ModerateRequires larger volumes of organic solvents, which can be costly and pose disposal challenges.
Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique that separates components of a mixture according to their physical and chemical properties.[1][13][14] A sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.

For 2-(4-tert-butylphenyl)propan-2-amine, a mixed-mode cation exchange sorbent would be ideal. This type of sorbent possesses both non-polar (for retaining the tert-butylphenyl group) and cation exchange (for retaining the protonated amine group) functionalities, offering high selectivity.

Experimental Protocol: Solid-Phase Extraction

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Pre-treat the biological sample (e.g., by dilution with a weak buffer to ensure the amine is protonated) and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove unretained matrix components.

  • Elution: Elute the analyte with a small volume of a solvent mixture containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine and disrupt its interaction with the sorbent.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol Condition Condition Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: The sequential steps involved in a solid-phase extraction procedure.

Performance Characteristics:

ParameterPerformanceRationale
Selectivity HighThe use of specific sorbent chemistry allows for highly selective extraction and the cleanest extracts.[13][14]
Recovery High and ReproducibleWhen optimized, SPE provides consistent and high recovery.[13]
Throughput Moderate to HighCan be performed in a 96-well plate format, making it suitable for high-throughput applications.
Cost HighThe cost of SPE cartridges can be significant, especially for large numbers of samples.

Decision Guide for Method Selection

The choice of the most appropriate extraction method is a critical decision in the development of a bioanalytical assay. The following decision tree provides a guide for selecting a method based on common analytical requirements.

Decision Tree for Extraction Method Selection

Decision_Tree Start Start: Define Analytical Needs High_Throughput High Throughput Needed? Start->High_Throughput High_Selectivity High Selectivity Crucial? High_Throughput->High_Selectivity Yes Cost_Constraint Strict Cost Constraints? High_Throughput->Cost_Constraint No PPT Protein Precipitation (PPT) High_Selectivity->PPT No SPE Solid-Phase Extraction (SPE) High_Selectivity->SPE Yes Cost_Constraint->PPT Yes LLE Liquid-Liquid Extraction (LLE) Cost_Constraint->LLE No

Caption: A decision-making tool for selecting an appropriate extraction method.

Conclusion

The selection and validation of an appropriate extraction method are fundamental to the success of any bioanalytical study. For the analysis of 2-(4-tert-butylphenyl)propan-2-amine from biological matrices, the choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction will depend on the specific requirements of the assay.

  • Protein Precipitation is a rapid and cost-effective method suitable for early-stage discovery studies where high throughput is a priority and some degree of matrix effect can be tolerated.

  • Liquid-Liquid Extraction offers a balance between selectivity, recovery, and cost, making it a viable option for many applications.

  • Solid-Phase Extraction provides the highest level of selectivity and recovery, resulting in the cleanest extracts and minimizing matrix effects. It is the preferred method for regulatory submission studies where data quality is of utmost importance.

Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the integrity and reliability of the analytical data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • De Boer, T., Wieling, J., & European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(7), 745-748.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • PubMed. (2005). Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets. Retrieved from [Link]

  • PubMed. (1983). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

  • ResearchGate. (2015). Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Tert-butylphenyl)propan-2-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. Handling 2-(4-tert-butylphenyl)propan-2-amine (CAS: 17797-09-0) requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. Handling 2-(4-tert-butylphenyl)propan-2-amine (CAS: 17797-09-0) requires a deep understanding of its molecular behavior. This guide provides a self-validating, step-by-step operational framework designed to protect researchers from its acute toxicological and corrosive properties.

Mechanistic Hazard Analysis: The Causality of Risk

To effectively mitigate risk, we must first understand the chemical drivers behind the hazards of 2-(4-tert-butylphenyl)propan-2-amine (1)[1]:

  • Ocular and Dermal Corrosivity (Eye Dam. 1 / Skin Irrit. 2): The primary amine moiety (-NH2) is highly nucleophilic and basic. Upon contact with the physiological moisture of the cornea or epidermis, it induces a rapid, localized pH spike. This basic environment triggers the saponification of cellular lipid bilayers and the rapid denaturation of structural proteins, causing severe, potentially irreversible tissue damage (2)[2].

  • Systemic Toxicity (Acute Tox. 4): The bulky, highly lipophilic 4-tert-butylphenyl group dramatically increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid penetration through the stratum corneum (skin) and mucosal membranes, allowing the compound to enter systemic circulation swiftly. This is the mechanistic driver behind its Acute Toxicity classification across all exposure routes—oral, dermal, and inhalation (3)[3].

  • Central Nervous System Effects (STOT SE 3): Due to its volatility and ability to cross the blood-brain barrier, systemic absorption or inhalation of vapors can lead to specific target organ toxicity, manifesting primarily as respiratory irritation, dizziness, or drowsiness (1)[1].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of this compound will rapidly degrade inadequate barriers.

Protection CategoryRequired EquipmentTechnical Specifications & StandardsMechanistic Justification
Ocular Chemical Safety Goggles + Face ShieldEN 166 compliant, tight-fitting (4)[4].Prevents vapor condensation and splash contact leading to severe corneal saponification (Eye Dam. 1).
Dermal (Hands) Nitrile or Butyl Rubber Gloves>0.4 mm thickness, >480 min breakthrough time (EN 374) (5)[5].The lipophilic structure rapidly permeates thin latex; heavy-duty nitrile provides the necessary chemical barrier.
Dermal (Body) Chemically Resistant Lab CoatEN 13034 compliant, elastic cuffs (4)[4].Prevents transdermal systemic absorption via accidental skin contact (Acute Tox. 4).
Respiratory Half-Mask RespiratorABEK-P3 combination filter (6)[6].Neutralizes basic amine vapors and traps aerosols, mitigating STOT SE 3 inhalation risks if handled outside a hood.

Operational Protocols: A Self-Validating Workflow

Phase 1: Pre-Operation Validation
  • Environmental Control Verification: Prior to unsealing the chemical, verify that the fume hood face velocity is operating at a minimum of 100 feet per minute (fpm). Causality: This prevents the accumulation of amine vapors that trigger respiratory irritation and CNS depression (6)[6].

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears. Causality: The highly lipophilic nature of the compound will exploit microscopic breaches, leading to rapid systemic toxicity.

Phase 2: Active Handling & Dispensing
  • Closed-System Transfer: Utilize gas-tight syringes or closed-system transfer devices (CSTDs) when moving the liquid. Causality: Minimizes aerosolization and vapor release, directly mitigating inhalation risks (6)[6].

  • Secondary Containment: Always dispense the amine over a secondary containment tray lined with an inert, absorbent mat. Causality: Confines accidental spills, preventing the corrosive liquid from degrading laboratory surfaces.

Phase 3: Emergency Spill Response & Decontamination
  • Containment: For small spills, immediately cover the liquid with an inert absorbent material such as dry sand or kieselguhr (5)[5]. Do not use combustible materials like paper towels, as concentrated amines can react exothermically.

  • Personnel Exposure Response:

    • Ocular Exposure: Immediately flush eyes at an eyewash station for a minimum of 15 minutes. Keep eyes wide open to ensure the basic amine is completely diluted. Seek immediate ophthalmological care (2)[2].

    • Dermal Exposure: Remove contaminated clothing instantly. Wash the affected skin vigorously with cold water and a neutral soap. Do not use hot water, as vasodilation will accelerate the systemic absorption of the toxin (4)[4].

Waste Disposal Plan

  • Segregation: Classify and store as "Hazardous Organic Amine Waste." Never mix with oxidizing agents, strong acids, or halogenated organics, as this can trigger violent exothermic reactions (5)[5].

  • Labeling: Clearly label containers with GHS pictograms for Corrosive (GHS05) and Acute Toxicity (GHS07), alongside hazard codes H302, H312, H332, H315, H318, and H336 (1)[1].

  • Storage: Store waste containers in a cool, well-ventilated, and shaded area, preferably under an inert gas atmosphere to prevent oxidative degradation prior to professional disposal (6)[6].

Process Visualization

G Start Pre-Operation Validation (Fume Hood & PPE Check) Handle Active Chemical Handling (2-(4-tert-butylphenyl)propan-2-amine) Start->Handle Spill Accidental Exposure or Spill Occurs? Handle->Spill Decon Standard Decontamination (Absorbent & Solvent Wipe) Spill->Decon No (Routine Finish) Eye Ocular Exposure: Flush 15+ mins Spill->Eye Yes (Eye) Skin Dermal Exposure: Remove PPE, Wash Soap/Water Spill->Skin Yes (Skin) Dispose Segregate as Hazardous Amine Waste Decon->Dispose Medical Seek Immediate Medical Attention (Provide SDS) Eye->Medical Skin->Medical

Fig 1. Operational workflow and emergency response pathway for handling hazardous amines.

References

  • NextSDS. "2-(4-tert-butylphenyl)propan-2-amine — Chemical Substance Information." Available at:[Link]

  • NZYtech. "SAFETY INFORMATION - October 2024." Available at:[Link]

  • Sika. "Safety Data Sheet: Sika® ADPrep Rubber." Available at: [Link]

  • MW Dental. "SAFETY DATA SHEET HYDROGEN PEROXIDE 4,95% (Acute Tox 4 / Eye Dam 1 Protocols)." Available at:[Link]

  • BÜFA Cleaning. "Identification of the substance/mixture and of the company/undertaking SECTION 2." Available at:[Link]

Sources

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Feasible Synthetic Routes

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2-(4-Tert-butylphenyl)propan-2-amine
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2-(4-Tert-butylphenyl)propan-2-amine
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